(4Z)-Lachnophyllum Lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-hex-2-ynylidenefuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPYFCPQIPDNQ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC=C1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#C/C=C\1/C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81122-95-4, 23251-67-4 | |
| Record name | NSC121218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC101775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
(4Z)-Lachnophyllum Lactone: A Technical Guide to its Discovery, Identification, and Biological Activity
Abstract
(4Z)-Lachnophyllum lactone, an acetylenic furanone, has emerged as a natural compound of significant interest due to its potent phytotoxic and antifungal properties. This technical guide provides a comprehensive overview of the discovery, first identification, and biological evaluation of this compound. It details the experimental protocols for its isolation from Conyza bonariensis and its chemical synthesis. Quantitative data on its spectroscopic characteristics and biological efficacy are presented in structured tables. Furthermore, this guide illustrates key experimental workflows and the proposed mechanism of action through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development and agrochemical research.
Introduction
Natural products remain a vital source of novel chemical entities with diverse biological activities. This compound is an acetylenic furanone first isolated from the roots and aerial parts of Baccharis pedunculata in 1979.[1] It has since been identified as a major bioactive component in various plant species, notably Conyza bonariensis.[2][3] The compound has demonstrated significant potential as a bioherbicide and antifungal agent, making it a compelling candidate for the development of eco-friendly pesticides.[1][4][5] This guide synthesizes the current knowledge on this compound, focusing on its discovery, characterization, and biological functions.
Discovery and First Identification
The initial identification of this compound as a potent allelopathic agent was achieved through a bioactivity-guided fractionation of extracts from Conyza bonariensis.[2] This process involved the systematic separation of the plant extract into different fractions and testing the biological activity of each fraction. The most active fraction was then subjected to further purification and spectroscopic analysis to identify the responsible compound.
Isolation from Conyza bonariensis
The isolation of this compound was a key step in its initial identification.[2] The process, as described in the literature, is outlined below.
Experimental Protocol: Isolation of this compound
-
Extraction: Lyophilized tissues of Conyza bonariensis (27 g) were extracted with a mixture of methanol (B129727) and distilled water (1:1, v/v) containing 1% NaCl (150 mL) at room temperature with stirring for 24 hours.[2]
-
Centrifugation and Solvent Partitioning: The suspension was centrifuged, and the resulting supernatant was extracted three times with dichloromethane (B109758) (CH2Cl2; 3 x 150 mL).[2]
-
Bioassay-Guided Fractionation: The CH2Cl2 extract, which showed strong phytotoxic activity, was subjected to further fractionation to isolate the active component(s).[2]
-
Purification: The active fraction was purified to yield this compound as a pure compound (5.10 mg, Rf = 0.76).[2]
-
Identification: The structure of the isolated compound was confirmed using spectroscopic methods, primarily 1H NMR and ESI-MS, and by comparison with data reported in the literature.[2] The stereochemistry of the double bond was confirmed by NOESY spectroscopy.[2]
Spectroscopic and Physicochemical Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key data are summarized below.
| Table 1: Physicochemical and Spectroscopic Data for this compound |
| Property |
| Molecular Formula |
| Molecular Weight |
| Appearance |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| ESI-MS |
| Kovats Retention Index (Semi-standard non-polar) |
Chemical Synthesis
Due to the low yields obtained from natural sources, chemical synthesis is crucial for producing sufficient quantities of this compound for extensive biological evaluation.[3][4][5][6] A scalable total synthesis has been developed, with the key step being a Pd-Cu bimetallic cascade cross-coupling cyclization.[1][4][5]
Experimental Protocol: Total Synthesis of this compound
While the full detailed protocol is extensive, the key reaction involves:
-
Starting Materials: A suitable iodopropenoic acid and a terminal alkyne.[6]
-
Catalysts: PdCl₂(PPh₃)₂ and CuI.[6]
-
Solvent and Base: Acetonitrile (CH₃CN) and Triethylamine (Et₃N).[6]
-
Reaction Conditions: The reaction is typically carried out at 40 °C overnight.[6]
-
Purification: The final product is purified using standard chromatographic techniques.
This synthetic route allows for the production of this compound on a gram scale and also enables the synthesis of its analogs for structure-activity relationship studies.[4][5][7]
Biological Activity
This compound exhibits a range of biological activities, with its phytotoxic and antifungal properties being the most extensively studied.
Phytotoxic Activity
The compound has shown significant inhibitory activity against the growth of various plant species, particularly parasitic weeds.
| Table 2: Phytotoxic Activity of this compound |
| Target Species |
| Cuscuta campestris (Dodder) |
| Cuscuta campestris |
| Orobanche minor |
| Phelipanche ramosa |
| Conyza bonariensis |
| Lactuca sativa (Lettuce) |
| Agrostis stolonifera (Bentgrass) |
| Lemna paucicostata (Duckweed) |
Antifungal Activity
This compound has also demonstrated efficacy against several fungal pathogens.
| Table 3: Antifungal Activity of this compound |
| Target Fungi |
| Colletotrichum acutatum |
| Colletotrichum gloeosporioides |
| Colletotrichum fragariae |
| Penicillium digitatum |
| Pyricularia oryzae |
| Verticillium dahliae |
Other Biological Activities
In addition to its phytotoxic and antifungal effects, this compound and its analogs have been evaluated for other biological activities.
| Table 4: Other Biological Activities of this compound and Analogs |
| Activity |
| Nematicidal |
| Antileishmanial |
| Antimycobacterial |
Mechanism of Action
The biological activity of this compound is likely attributed to the presence of an α,β-unsaturated carbonyl group in its structure.[2] This functional group can act as a Michael acceptor, reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition and disruption of cellular processes.
Visualizations
Experimental Workflow for Isolation and Identification
Caption: Bioactivity-guided isolation of this compound.
Retrosynthetic Analysis for Chemical Synthesis
Caption: Retrosynthesis of this compound.
Proposed Mechanism of Action: Michael Addition
Caption: Proposed Michael addition mechanism.
Conclusion
This compound is a promising natural product with significant potential for development as a bioherbicide and antifungal agent. Its discovery through bioactivity-guided fractionation and subsequent characterization have laid the groundwork for further investigation. The development of a scalable synthetic route is a critical advancement, enabling more in-depth biological studies and potential commercial applications. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mode of action and to optimize its efficacy and selectivity. The information compiled in this technical guide provides a solid foundation for researchers and developers to build upon in their efforts to harness the potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 5. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
(4Z)-Lachnophyllum Lactone: A Technical Guide on its Phytotoxic and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phytotoxic and antifungal activities of (4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes workflows and proposed mechanisms of action. This information is intended to support further research and development of this compound for potential applications in agriculture and medicine.
Quantitative Bioactivity Data
The biological activities of this compound have been quantified against various plant and fungal species. The following tables summarize the reported inhibitory concentrations and effects.
Phytotoxic Activity
This compound has demonstrated significant phytotoxic effects, particularly against parasitic weeds.
| Target Species | Parameter | Concentration | % Inhibition | Reference |
| Cuscuta campestris | IC50 | 24.8 µg/mL | 50% | [1][2][3] |
| Cuscuta campestris | Seedling Growth | 0.1 mM | 32.17 ± 4.64% | [4] |
| Cuscuta campestris | Seedling Growth | 0.3 mM | ~85% | [4][5][6][7] |
| Cuscuta campestris | Seedling Growth | 1 mM | 97.04 ± 1.58% | [4] |
| Orobanche minor | Radicle Growth | 0.3 mM | >70% | [5][6][7] |
| Orobanche minor | Radicle Growth | 1 mM | 83.87 ± 0.51% | [4] |
| Phelipanche ramosa | Radicle Growth | 0.3 mM | >40% | [5][6][7] |
| Phelipanche ramosa | Radicle Growth | 1 mM | 80.73 ± 2.58% | [4] |
| Conyza bonariensis | Seed Germination | 0.1 mM | High | [5][6][7] |
| Lactuca sativa | - | - | Active | [1] |
| Agrostis stolonifera | - | - | Active | [1] |
| Lemna paucicostata | - | - | Active | [1] |
Antifungal Activity
The compound has also shown inhibitory effects against several fungal species, including significant post-harvest pathogens.
| Target Fungi | Parameter | Concentration | Reference |
| Verticillium dahliae | Mycelial Growth | 1 mM | [5][6][7] |
| Colletotrichum acutatum | - | - | [1][2] |
| Colletotrichum gloeosporioides | - | - | [1][2] |
| Colletotrichum fragariae | - | - | [1][2] |
| Penicillium digitatum | - | - | [1] |
| Pyricularia oryzae | - | - | [1] |
| Aspergillus niger | MIC | 32-64 µg/mL | [3] |
| Cladosporium sp. | MIC | 32-64 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to assess the bioactivity of this compound.
Bioactivity-Guided Fractionation and Isolation
The isolation of this compound from plant sources like Conyza bonariensis is typically achieved through bioactivity-guided fractionation.
Protocol:
-
Extraction: Plant material is extracted with a solvent such as dichloromethane.
-
Initial Screening: The crude extract is tested for phytotoxic or antifungal activity.
-
Fractionation: The active extract is subjected to chromatographic separation (e.g., column chromatography) to yield several fractions.
-
Bioassay of Fractions: Each fraction is tested for biological activity to identify the most potent fractions.
-
Isolation and Identification: The active fraction undergoes further purification (e.g., preparative TLC, HPLC) to isolate the pure compound. The structure of the isolated compound is then elucidated using spectroscopic methods like 1H NMR and ESI-MS.[1][2]
Phytotoxicity Assays
This in vitro assay is used to determine the effect of the compound on the seedling growth of the parasitic plant Cuscuta campestris.[1][2]
Protocol:
-
Seed Scarification: Cuscuta campestris seeds are scarified to facilitate germination.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterilized distilled water to the desired concentrations. A control solution containing the same concentration of the solvent is also prepared.
-
Treatment Application: Aliquots of the test and control solutions are applied to filter paper discs in petri dishes.
-
Incubation: Scarified seeds are placed on the treated filter paper. The petri dishes are sealed and incubated under controlled conditions (e.g., specific temperature and light cycle).
-
Data Collection: After a set period (e.g., six days), the seedling length is measured.
-
Analysis: The percentage of growth inhibition is calculated by comparing the seedling length in the treatment groups to the control group. The IC50 value is determined from a dose-response curve.
Antifungal Assays
This method is commonly used to evaluate the effect of a compound on the growth of filamentous fungi.
Protocol:
-
Medium Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is prepared and amended with the test compound at various concentrations. A control medium without the compound is also prepared.
-
Inoculation: A mycelial plug of the test fungus is placed at the center of each agar (B569324) plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus.
-
Data Collection: The radial growth of the mycelium is measured at regular intervals until the mycelium in the control plate reaches the edge.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control.
References
- 1. This compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
The Nematicidal Potential of (4Z)-Lachnophyllum Lactone: A Technical Guide for Researchers
An In-depth Examination of a Promising Natural Nematicide for the Control of Plant-Parasitic Nematodes
Introduction
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. The increasing demand for sustainable and environmentally benign pest management strategies has spurred research into naturally occurring nematicidal compounds. Among these, (4Z)-Lachnophyllum lactone, an acetylenic furanone found in various plants of the Asteraceae family, notably Conyza bonariensis, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the nematicidal properties of this compound, consolidating available quantitative data, detailing experimental protocols, and exploring its potential mechanism of action to support further research and development in this area.
Nematicidal Efficacy of this compound and Related Compounds
This compound has demonstrated significant nematicidal activity against various plant-parasitic nematodes. Its potency is often highlighted in comparison to its synthetic analogs and other related natural compounds.
Quantitative Nematicidal Activity Data
The following tables summarize the available quantitative data on the nematicidal activity of this compound and extracts rich in this compound. It is important to note that much of the existing research has focused on extracts of Conyza bonariensis, where this compound is a major active component.
Table 1: Nematicidal Activity of Conyza bonariensis Extracts (Rich in this compound) Against Plant-Parasitic Nematodes
| Nematode Species | Extract Type | Bioassay | Key Finding | LC50 / IC50 | Source |
| Meloidogyne incognita | Root Chloroform Extract | Mortality | Strongest nematicidal activity among tested extracts. | 0.47 mg/mL (LC50/72h) | [1][2][3][4][5] |
| Haemonchus contortus | Aqueous Extract | Egg Hatch Inhibition | Complete inhibition of egg hatching. | 100% inhibition at 5 mg/mL |
Table 2: Nematicidal and Biological Activity of this compound and Analogs
| Compound | Nematode/Organism | Bioassay | Key Finding | LC50 / IC50 / Result | Source |
| This compound | General | Comparative Activity | The most active among its synthetic analogs. | - | [6] |
| This compound | Caenorhabditis elegans | Mortality | No mortality observed. | No mortality | [7][8] |
| (2Z)-Lachnophyllum methyl ester | Meloidogyne incognita | Mortality | Nematicidal activity confirmed. | 78.6 mg/L (IC50) |
Experimental Protocols for Nematicidal Assays
This section details the methodologies for key experiments used to evaluate the nematicidal properties of this compound. These protocols are based on established nematicidal bioassay procedures.
Nematode Culture and Extraction
Successful nematicidal testing begins with healthy and synchronized nematode populations.
-
For Meloidogyne spp.:
-
Infect susceptible host plants (e.g., tomato, Solanum lycopersicum) with Meloidogyne eggs or second-stage juveniles (J2s).
-
Maintain plants in a greenhouse at 25-28°C.
-
After 6-8 weeks, gently uproot the plants and wash the roots to remove soil.
-
Extract eggs from the galled roots using a sodium hypochlorite (B82951) (NaOCl) solution (e.g., 0.5% NaOCl) for 2-4 minutes to dissolve the gelatinous matrix.[1][2]
-
Immediately pass the egg suspension through a series of nested sieves (e.g., 200-mesh over a 500-mesh) and rinse thoroughly with sterile distilled water to remove residual NaOCl.
-
Collect the eggs from the 500-mesh sieve and place them in a Baermann funnel or on a fine sieve in a petri dish with sterile water to hatch.
-
Collect freshly hatched J2s within 48 hours for use in bioassays.
-
-
For Bursaphelenchus xylophilus:
-
Culture the nematodes on a fungal mat of Botrytis cinerea grown on potato dextrose agar (B569324) (PDA) plates.
-
Maintain the cultures at 25°C.
-
To harvest the nematodes, flood the PDA plate with sterile distilled water and gently scrape the surface.
-
Collect the nematode suspension and pass it through a series of sieves to separate the nematodes from fungal mycelia.
-
Mortality and Motility Inhibition Assay
This assay determines the concentration of a compound that is lethal to nematodes or inhibits their movement.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and then make serial dilutions in sterile distilled water to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1%).
-
Dispense 1 mL of each test concentration into the wells of a 24-well microtiter plate. Include a solvent control and a negative control (sterile distilled water).
-
Add approximately 100-200 synchronized J2s to each well.
-
Incubate the plates at a constant temperature (e.g., 25°C).
-
After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.
-
Nematodes are considered dead if they are straight and unresponsive to probing with a fine needle. Immobile nematodes are those that are not moving but may still be alive.
-
Calculate the percentage of mortality or immobility for each concentration and correct for control mortality using Abbott's formula.
-
Determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% immobility) using probit analysis.
Egg Hatching Inhibition Assay
This assay assesses the effect of the compound on the embryonic development and hatching of nematode eggs.
-
Prepare serial dilutions of this compound as described for the mortality assay.
-
Dispense 1 mL of each concentration into the wells of a 24-well plate.
-
Add a known number of nematode eggs (e.g., 100-200) to each well.
-
Incubate the plates at a suitable temperature for hatching (e.g., 25-28°C).
-
After a set period (e.g., 7-14 days), count the number of hatched juveniles in each well.
-
Calculate the percentage of egg hatch inhibition relative to the control.
-
Determine the IC50 (concentration for 50% inhibition of hatching) using appropriate statistical methods.
Mandatory Visualizations
Experimental and Logical Workflows
Proposed Mechanism of Action: Michael Addition
The precise molecular mechanism of action for this compound against plant-parasitic nematodes has not been definitively elucidated. However, a plausible hypothesis involves its α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor.[9] This structural feature allows the lactone to undergo a nucleophilic addition reaction with biological macromolecules, particularly proteins containing nucleophilic residues such as cysteine.
One potential target of this Michael addition is Glutathione S-transferase (GST), a crucial enzyme in the detoxification of xenobiotics and the protection against oxidative stress in nematodes. By covalently binding to and inactivating GST, this compound could disrupt the nematode's defense mechanisms, leading to an accumulation of toxic compounds and ultimately, cell death.
Conclusion and Future Directions
This compound exhibits significant nematicidal potential, positioning it as a strong candidate for the development of novel, bio-based nematicides. The available data, primarily from extracts of Conyza bonariensis, consistently demonstrate its efficacy against economically important plant-parasitic nematodes like Meloidogyne incognita.
However, to fully realize its potential, further research is imperative. Key areas for future investigation include:
-
Broad-spectrum Activity: Comprehensive studies are needed to determine the LC50/IC50 values of pure this compound against a wider range of plant-parasitic nematodes, including Bursaphelenchus xylophilus, Pratylenchus spp., and various species of Meloidogyne.
-
Mechanism of Action: Experimental validation of the proposed Michael addition mechanism is crucial. This could involve studies on the inhibition of nematode GSTs and other potential target enzymes, as well as investigations into the cellular and physiological effects of the compound.
-
Formulation and Field Trials: Development of stable and effective formulations of this compound for soil and plant application is necessary, followed by rigorous field trials to evaluate its performance under real-world agricultural conditions.
-
Toxicology and Environmental Fate: A thorough assessment of the ecotoxicological profile and environmental persistence of this compound is required to ensure its safety and sustainability as a commercial nematicide.
By addressing these research gaps, the scientific community can pave the way for the successful development and application of this compound as a valuable tool in integrated pest management programs for the control of plant-parasitic nematodes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fernández-Aparicio, M., Soriano, G., Masi, M., et al. (2022) this compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris. Agriculture, 12, 790. - References - Scientific Research Publishing [scirp.org]
- 6. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris [mdpi.com]
Unveiling the Therapeutic Potential of (4Z)-Lachnophyllum Lactone: A Technical Guide on its Antileishmanial and Antimycobacterial Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4Z)-Lachnophyllum lactone, a naturally occurring polyacetylene, has emerged as a promising candidate in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of its demonstrated in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis, and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This document synthesizes the available quantitative data, details relevant experimental methodologies, and explores the putative mechanism of action, offering a valuable resource for researchers and drug development professionals in the field of infectious diseases.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Natural products have historically been a rich source of bioactive compounds, and among these, polyacetylenes have garnered significant interest. This compound, a furanone-type polyacetylene, has been identified as a potent inhibitor of both parasitic protozoa and pathogenic bacteria. This whitepaper delves into the scientific evidence supporting the antileishmanial and antimycobacterial potential of this compound.
Quantitative Bioactivity Data
The in vitro efficacy of this compound has been quantified against both Leishmania infantum and Mycobacterium tuberculosis. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature.
Table 1: Antileishmanial and Antimycobacterial Activity of this compound
| Target Organism | Strain | Bioassay | Parameter | Value (µM) | Reference |
| Leishmania infantum | Axenic Amastigotes | - | EC50 | 3.5 | [1] |
| Mycobacterium tuberculosis | H37Rv | - | MIC | >61.7 | [1][2] |
EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | Parameter | Value (µM) | Selectivity Index (SI) | Reference |
| VERO (Monkey Kidney Epithelial Cells) | - | CC50 | 28 | 8 (L. infantum) | [1] |
CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
This section outlines the generalized experimental methodologies for assessing the antileishmanial, antimycobacterial, and cytotoxic activities of this compound.
Antileishmanial Susceptibility Testing (Axenic Amastigotes)
Objective: To determine the half-maximal effective concentration (EC50) of this compound against Leishmania infantum axenic amastigotes.
Methodology:
-
Leishmania infantum Axenic Amastigote Culture:
-
Leishmania infantum promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 26°C.
-
To induce transformation into amastigotes, stationary phase promastigotes are transferred to a specific amastigote medium (e.g., MAA/20) at a pH of 5.5 and incubated at 37°C with 5% CO2. The transformation is typically confirmed by microscopy.
-
-
Drug Susceptibility Assay:
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in 96-well microtiter plates.
-
Axenic amastigotes are added to each well at a final density of approximately 1 x 10^5 cells/mL.
-
Plates are incubated at 37°C with 5% CO2 for 72 hours.
-
Parasite viability is assessed using a resazurin-based assay. Resazurin (B115843) solution is added to each well, and after an incubation period, the fluorescence (excitation ~530-560 nm, emission ~590 nm) is measured.
-
The EC50 value is calculated from the dose-response curve.
-
Antimycobacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv.
Methodology:
-
Mycobacterium tuberculosis H37Rv Culture:
-
The H37Rv strain of M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase) at 37°C.[3]
-
-
Resazurin Microtiter Assay (REMA):
-
A stock solution of this compound in DMSO is prepared.
-
Two-fold serial dilutions of the compound are made in a 96-well microtiter plate containing supplemented 7H9 broth.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 7 days.
-
A resazurin solution is added to each well, and the plates are incubated for an additional 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin (blue) to resorufin (B1680543) (pink), indicating inhibition of bacterial growth.[4]
-
Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound against a mammalian cell line (e.g., VERO).
Methodology:
-
Cell Culture:
-
VERO cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of this compound.
-
Plates are incubated for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at approximately 570 nm.
-
The CC50 value is calculated from the dose-response curve.
-
Visualization of Methodologies and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of the antimicrobial and cytotoxic potential of this compound.
Proposed Mechanism of Action: Michael Addition
The bioactivity of this compound is likely attributed to its α,β-unsaturated lactone moiety, which can act as a Michael acceptor. This allows the compound to covalently interact with nucleophilic residues, such as cysteine thiols, within essential enzymes of the target organisms, leading to their inactivation.
Potential Signaling Pathway Disruption in Mycobacterium tuberculosis
In M. tuberculosis, β-lactones have been shown to target enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. A plausible mechanism for this compound could involve the inhibition of key enzymes in this pathway.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity against Leishmania infantum and, to a lesser extent, Mycobacterium tuberculosis. The compound exhibits a moderate selectivity index, suggesting a window for therapeutic application. The proposed mechanism of action via Michael addition to essential enzymes offers a plausible explanation for its bioactivity.
Further research is warranted to fully elucidate the therapeutic potential of this natural product. Key future directions include:
-
In-depth Mechanistic Studies: Identification of the specific molecular targets in both Leishmania and Mycobacterium is crucial.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in relevant animal models of leishmaniasis and tuberculosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
The findings presented in this technical guide underscore the potential of this compound as a lead compound for the development of new antileishmanial and antimycobacterial drugs. Continued investigation into its biological properties is highly encouraged.
References
- 1. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Growth of Virulent and Avirulent Mycobacterium tuberculosis Strains in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activity spectrum of acetylenic furanones, with a primary focus on the naturally occurring (4Z)-Lachnophyllum Lactone and its synthetic derivatives. This class of compounds has garnered significant interest within the scientific community due to its diverse and potent biological effects, ranging from phytotoxicity to antimicrobial and antiparasitic activities. This document consolidates quantitative biological data, details key experimental methodologies, and visualizes synthetic and mechanistic pathways to serve as a comprehensive resource for ongoing research and development in this field.
Introduction to Acetylenic Furanones and this compound
Acetylenic furanones are a class of natural and synthetic compounds characterized by a furanone ring substituted with at least one acetylenic (alkyne) group. This compound, a naturally occurring acetylenic furanone, has been isolated from various plant species, including Conyza bonariensis.[1][2] Its unique structural features, particularly the presence of an α,β-unsaturated lactone moiety and a conjugated enyne system, are believed to be crucial for its wide range of biological activities. The potential for synthetic modification of the lachnophyllum lactone scaffold has opened avenues for developing novel analogs with enhanced potency and selectivity, making this an exciting area for drug discovery and agrochemical research.[3][4]
Spectrum of Biological Activity
This compound and its analogs have demonstrated a broad spectrum of biological activities, including phytotoxic, antifungal, nematicidal, antileishmanial, and antimycobacterial effects. The following sections summarize the quantitative data associated with these activities.
Phytotoxic Activity
This compound exhibits significant inhibitory effects on the growth of various plant species, including parasitic weeds. This has positioned it as a promising candidate for the development of natural-product-based herbicides.
Table 1: Phytotoxic Activity of this compound and Analogs
| Compound | Target Species | Activity | IC50 / EC50 | Reference(s) |
| This compound | Cuscuta campestris | Seedling growth inhibition | 24.8 µg/mL | [5] |
| This compound | Orobanche minor | Radicle growth inhibition | >70% inhibition at 0.3 mM | [1][2] |
| This compound | Phelipanche ramosa | Radicle growth inhibition | >40% inhibition at 0.3 mM | [1][2] |
| This compound | Conyza bonariensis | Seed germination inhibition | High inhibition up to 0.1 mM | [1][2] |
| (4Z,8Z)-Matricaria Lactone | Lepidium sativum | Shoot length inhibition | 82.30 mg L⁻¹ | [6] |
| This compound | Lepidium sativum | Shoot length inhibition | 85.89 mg L⁻¹ | [6] |
Antifungal Activity
The acetylenic furanone scaffold has also shown promise in combating fungal pathogens, including those affecting agriculture.
Table 2: Antifungal Activity of this compound and Analogs
| Compound | Target Fungi | Activity | Concentration | Reference(s) |
| This compound | Verticillium dahliae | Mycelial growth reduction | 1 mM | [1][2] |
| (4E)-Lachnophyllum Lactone | Verticillium dahliae | Mycelial growth reduction | 1 mM | [1][2] |
| (4Z,8Z)-Matricaria Lactone | Verticillium dahliae | Mycelial growth reduction | 1 mM | [1][2] |
Nematicidal Activity
Several studies have highlighted the potent nematicidal properties of this compound and its derivatives, suggesting their potential as natural pesticides.
Table 3: Nematicidal Activity of this compound and Analogs
| Compound | Target Nematode | Activity | IC50 | Reference(s) |
| This compound | Not Specified | Nematicidal | Most active among tested analogs | [4] |
| (2Z)-Lachnophyllum methyl ester | Not Specified | Nematicidal | Less active than lactone | [4] |
| (2E)-Lachnophyllum methyl ester | Not Specified | Nematicidal | Less active than lactone | [4] |
Antileishmanial Activity
The evaluation of these compounds against parasitic protozoa has revealed significant antileishmanial activity, opening doors for the development of new antiparasitic drugs.
Table 4: Antileishmanial Activity of this compound and Analogs
| Compound | Target Species | Activity | Potency | Reference(s) |
| This compound | Leishmania infantum (axenic amastigotes) | Antileishmanial | Strongest potency among tested compounds | [4] |
| Lactone Analogs | Leishmania infantum (axenic amastigotes) | Antileishmanial | Strong potency | [4] |
Antimycobacterial Activity
Acetylenic furanones have also been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Table 5: Antimycobacterial Activity of this compound and Analogs
| Compound | Target Species | Activity | Potency | Reference(s) |
| This compound | Mycobacterium tuberculosis H37Rv | Antimycobacterial | Moderate activity | [4] |
| Lactone analog with C10 lipophilic appendage | Mycobacterium tuberculosis H37Rv | Antimycobacterial | Highest potency among tested analogs | [4][5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the biological activities of acetylenic furanones.
Synthesis of this compound and Analogs
A common synthetic route to this compound and its analogs involves a palladium-copper catalyzed cross-coupling cyclization reaction.[1][2]
Caption: Synthetic workflow for this compound.
Protocol:
-
To a solution of the terminal diyne in an appropriate solvent (e.g., acetonitrile), add (Z)-3-iodopropenoic acid.
-
Add the palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Stir the reaction mixture at a suitable temperature (e.g., 40 °C) overnight.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified using column chromatography to yield the desired acetylenic furanone.[3]
Phytotoxicity Bioassay (Seedling Growth Inhibition)
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds in sterilized distilled water.
-
Place filter paper in sterile petri dishes and moisten with the test solutions or a control solution (containing the same concentration of the solvent).
-
Place a predetermined number of seeds of the target plant species (e.g., Cuscuta campestris) on the filter paper.
-
Seal the petri dishes and incubate under controlled conditions (temperature and light).
-
After a specific incubation period (e.g., 7 days), measure the seedling growth (e.g., radicle length).
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.[5]
Antifungal Bioassay (Mycelial Growth Inhibition)
Protocol:
-
Prepare potato dextrose agar (B569324) (PDA) plates.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Verticillium dahliae).
-
Apply a solution of the test compound at a specific concentration (e.g., 1 mM) to a sterile filter paper disc and place it on the agar surface at a defined distance from the fungal inoculum.
-
Use a solvent control on a separate disc.
-
Incubate the plates at an appropriate temperature until the mycelium in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition.[1][2]
Nematicidal Bioassay
Protocol:
-
Prepare a suspension of the target nematode (e.g., second-stage juveniles of Meloidogyne incognita) in water.
-
Prepare various concentrations of the test compounds in a suitable solvent and dilute with water.
-
In a multi-well plate, add the nematode suspension to each well.
-
Add the test compound solutions to the wells to achieve the desired final concentrations. Include a solvent control.
-
Incubate the plates at a controlled temperature.
-
After a specific time period (e.g., 24, 48, and 72 hours), observe the nematodes under a microscope to determine mortality (lack of movement upon probing).
-
Calculate the percentage of mortality and determine the LC50 value.
Antileishmanial Bioassay (Axenic Amastigotes)
Protocol:
-
Culture axenic amastigotes of the target Leishmania species (e.g., Leishmania infantum) in a suitable culture medium.
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Add the amastigote suspension to each well.
-
Include a positive control (a known antileishmanial drug) and a negative control (solvent).
-
Incubate the plates under appropriate conditions (e.g., 37 °C).
-
After the incubation period, assess the viability of the amastigotes using a suitable method, such as the addition of a resazurin-based reagent and measurement of fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value.[4]
Antimycobacterial Bioassay (Microplate Alamar Blue Assay - MABA)
Protocol:
-
Prepare a culture of the target Mycobacterium species (e.g., Mycobacterium tuberculosis H37Rv) in a suitable broth medium.
-
In a 96-well plate, prepare serial dilutions of the test compounds.
-
Inoculate the wells with the mycobacterial suspension.
-
Include positive and negative controls.
-
Incubate the plates at 37 °C for a specified period (e.g., 7 days).
-
Add a solution of Alamar Blue to each well and incubate for another 24 hours.
-
Observe the color change (blue to pink) as an indicator of bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.[7]
Proposed Mechanism of Action
The biological activity of this compound and related α,β-unsaturated furanones is likely attributed to their ability to act as Michael acceptors. The electrophilic β-carbon of the unsaturated lactone can undergo a nucleophilic attack by biological macromolecules, such as proteins and enzymes, leading to the disruption of their function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 4. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides | Scilit [scilit.com]
- 7. ptfarm.pl [ptfarm.pl]
Spectroscopic data (1H NMR, ESI-MS) for (4Z)-Lachnophyllum Lactone characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of (4Z)-Lachnophyllum Lactone, a naturally occurring polyacetylene with demonstrated allelopathic and antifungal activities. The following sections detail the ¹H NMR and ESI-MS data, experimental protocols for acquiring this data, and a logical workflow for the spectroscopic analysis of natural products.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The data presented below has been compiled from peer-reviewed scientific literature.
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule, which is crucial for determining its structure. The data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2' | 1.12 | t | 7.4 |
| H-3' | 2.25 | qt | 7.4, 2.3 |
| H-4' | 2.08 | t | 2.3 |
| H-4 | 7.25 | d | 5.8 |
| H-3 | 6.20 | d | 5.8 |
| H-5 | 5.08 | s |
Note: The proton numbering corresponds to the chemical structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) Data
ESI-MS is a soft ionization technique that provides information about the molecular weight of the analyte. The ESI-MS data for this compound, obtained in positive ion mode, reveals the protonated molecule and dimeric adducts.[1]
| Ion | m/z |
| [M+H]⁺ | 163 |
| [2M+H]⁺ | 325 |
| [2M+Na]⁺ | 347 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for the structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of proton signals, especially for complex molecules like polyacetylenes.
Sample Preparation:
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity and optimal peak shape. This is typically an automated or semi-automated process.
-
Set the appropriate acquisition parameters. A standard ¹H NMR experiment would include:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16 to 64 scans are typically sufficient for a sample of this concentration, depending on the spectrometer's sensitivity.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width (sw): A range of approximately 12-16 ppm is usually sufficient to cover all proton signals.
-
-
Acquire the Free Induction Decay (FID).
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and observe adduct formation of this compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol (B129727) or acetonitrile, typically at a concentration of 1-10 µg/mL.
-
If necessary, add a small amount of formic acid (e.g., 0.1%) to the solution to promote protonation and enhance the signal in positive ion mode.
Data Acquisition (Direct Infusion):
-
Set the ESI source parameters:
-
Ionization mode: Positive.
-
Capillary voltage: Typically in the range of 3-5 kV.
-
Nebulizing gas pressure (e.g., nitrogen): Set according to the manufacturer's recommendations.
-
Drying gas flow rate and temperature: Optimized to ensure efficient desolvation of the ions without causing thermal degradation.
-
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500) to observe the expected [M+H]⁺ and potential dimer adducts.
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₀H₈O₂), the expected monoisotopic mass is 162.05 g/mol , so the [M+H]⁺ ion should appear at m/z 163.06.
-
Look for other related ions, such as the protonated dimer [2M+H]⁺ at m/z 325 and the sodiated dimer [2M+Na]⁺ at m/z 347, which can provide additional confirmation of the molecular weight.[1]
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a natural product like this compound using spectroscopic techniques.
Caption: Workflow for Natural Product Characterization.
This guide provides a foundational understanding of the spectroscopic data and methods used to characterize this compound. For further in-depth analysis, researchers are encouraged to consult the primary literature and utilize advanced 2D NMR techniques.
References
The Allelopathic Potential of (4Z)-Lachnophyllum Lactone: A Technical Guide to its Effects on Weed Germination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the allelopathic effects of (4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone, on the germination and early growth of various weed species. Sourced from plants such as Conyza bonariensis, this compound has demonstrated significant potential as a bioherbicide. This document outlines the quantitative inhibitory effects, detailed experimental protocols for its assessment, and a proposed mechanism of action.
Quantitative Allelopathic Effects
This compound exhibits a broad spectrum of inhibitory activity against several parasitic and non-parasitic weeds. The following tables summarize the key quantitative data from various studies.
Table 1: Inhibitory Effects of this compound on Cuscuta campestris (Dodder) Seedling Growth
| Concentration | Inhibition of Seedling Length (%) | Reference |
| 100 µg/mL | Not specified, but significant inhibition observed | [1] |
| 75 µg/mL | Not specified, but significant inhibition observed | [1] |
| 50 µg/mL | Not specified, but significant inhibition observed | [1] |
| 25 µg/mL | Not specified, but significant inhibition observed | [1] |
| 10 µg/mL | Not specified, but significant inhibition observed | [1] |
| IC₅₀ | 24.8 µg/mL | [1][2][3] |
| 0.3 mM | ~85% | [4][5] |
Table 2: Inhibitory Effects of this compound on Parasitic Weed Radicle Growth
| Weed Species | Concentration | Inhibition of Radicle Growth (%) | Reference |
| Orobanche minor | 0.3 mM | >70% | [4] |
| Phelipanche ramosa | 0.3 mM | >40% | [4] |
Table 3: Inhibitory Effects of this compound on Conyza bonariensis Seed Germination
| Concentration | Inhibition of Seed Germination (%) | Reference |
| 0.1 mM | High percentage of inhibition | [4][5] |
Table 4: Effective Concentrations (EC) of this compound on Lepidum sativum (Garden Cress)
| Parameter | EC₁₀ (mg L⁻¹) | EC₅₀ (mg L⁻¹) | Reference |
| Shoot Length Reduction | 70.87 | 85.89 | [6] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to evaluate the allelopathic effects of this compound.
Cuscuta campestris Seedling Growth Bioassay
This protocol is adapted from studies investigating the inhibitory effect of this compound on dodder seedling growth.[1]
1. Seed Scarification:
-
To overcome physical dormancy, immerse Cuscuta campestris seeds in concentrated sulfuric acid for 45 minutes.
-
Thoroughly rinse the seeds with sterile distilled water to remove any residual acid.
-
Air-dry the scarified seeds in a laminar flow hood.
2. Preparation of Test Solutions:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Prepare a series of dilutions (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) in sterile distilled water. Ensure the final concentration of the solvent (e.g., DMSO at 2%) is consistent across all treatments, including the control.
3. Bioassay Setup:
-
Place a sterile 5 cm diameter filter paper disc into a 5.5 cm diameter Petri dish.
-
Using sterile tweezers, place five scarified Cuscuta seeds on each filter paper disc.
-
Apply 1 mL of the respective test solution or control solution to each filter paper disc.
4. Incubation and Data Collection:
-
Seal the Petri dishes and incubate them for six days under controlled conditions (e.g., specific temperature and light cycle).
-
After the incubation period, measure the length of each Cuscuta seedling.
-
Calculate the percentage of inhibition for each treatment relative to the control.
References
Mode of Action Studies on the Biological Effects of (4Z)-Lachnophyllum Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone isolated from various plant species, has garnered significant scientific interest due to its diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of its mode of action, with a focus on its phytotoxic, antifungal, nematicidal, antileishmanial, and antimycobacterial effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action to serve as a comprehensive resource for researchers in the fields of natural product chemistry, drug discovery, and agricultural science.
Introduction
This compound is a secondary metabolite found in plants of the Asteraceae family, such as Conyza bonariensis and Erigeron sumatrensis. Its chemical structure features an α,β-unsaturated γ-lactone ring, a key functional group that is believed to be central to its biological activity. The presence of this electrophilic center suggests a potential mode of action involving covalent interactions with biological nucleophiles. This guide will delve into the experimental evidence supporting this hypothesis and summarize the compound's effects across various biological systems.
Quantitative Biological Activity Data
The biological effects of this compound have been quantified in numerous studies, providing valuable insights into its potency against a range of organisms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: Phytotoxic and Allelopathic Activity of this compound
| Target Species | Effect | Concentration (µg/mL) | Concentration (µM) | Reference |
| Cuscuta campestris | Seedling growth inhibition (IC50) | 24.8 | ~153 | [1] |
| Lactuca sativa | Phytotoxic activity | - | - | [1] |
| Agrostis stolonifera | Phytotoxic activity | - | - | [1] |
| Lemna paucicostata | Phytotoxic activity | - | - | [1] |
| Orobanche minor | Radicle growth inhibition | - | - | [2] |
| Phelipanche ramosa | Radicle growth inhibition | - | - | [2] |
Table 2: Antimicrobial Activity of this compound
| Target Species | Activity | Concentration (µg/mL) | Reference |
| Colletotrichum acutatum | Fungitoxic | - | [1] |
| Colletotrichum gloeosporioides | Fungitoxic | - | [1] |
| Colletotrichum fragariae | Fungitoxic | - | [1] |
| Penicillium digitatum | Fungitoxic | - | [1] |
| Pyricularia oryzae | Fungitoxic | - | [1] |
| Verticillium dahliae | Antifungal | - | [2] |
| Mycobacterium tuberculosis H37Rv | Antimycobacterial | - |
Table 3: Nematicidal and Antiprotozoal Activity of this compound
| Target Species | Activity | IC50 / EC50 (µg/mL) | Reference |
| Meloidogyne incognita | Nematicidal | - | |
| Leishmania infantum | Antileishmanial | - |
Table 4: Ecotoxicological Data for this compound (LAC)
| Test Organism | Endpoint | EC10 (mg L⁻¹) | EC50 (mg L⁻¹) | Reference |
| Aliivibrio fischeri | Acute toxicity | 0.524 | 8.078 | [3][4] |
| Raphidocelis subcapitata | Growth inhibition | 0.304 | 9.880 | [3][4] |
| Daphnia magna | Immobilization (48h) | - | 1.728 | [3][4] |
| Lepidum sativum | Shoot length inhibition | - | 85.89 | [3][4] |
| Caenorhabditis elegans | Mortality | No mortality observed | No mortality observed | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the biological effects of this compound.
Phytotoxicity Assays
-
Cuscuta campestris Seedling Growth Inhibition Assay [1]
-
Preparation of Test Solutions: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with sterilized distilled water to achieve the desired test concentrations. The final DMSO concentration is kept constant across all treatments, including the control (e.g., 2%).
-
Seed Plating: Scarified Cuscuta campestris seeds are placed on filter paper discs in sterile petri dishes.
-
Treatment Application: Aliquots (e.g., 1 mL) of the test solutions or control are applied to the filter paper discs.
-
Incubation: The petri dishes are incubated under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specified period (e.g., six days).
-
Data Collection: The length of the Cuscuta seedlings is measured.
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined through dose-response analysis.
-
Antifungal Assays
-
Mycelial Growth Inhibition Assay
-
Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar (B569324), PDA) is prepared and autoclaved.
-
Incorporation of Test Compound: this compound, dissolved in a solvent like DMSO, is added to the molten agar at various concentrations. The same volume of solvent is added to the control plates.
-
Inoculation: A mycelial plug of the test fungus (e.g., Verticillium dahliae) is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated compared to the control, and the MIC (Minimum Inhibitory Concentration) or EC50 is determined.
-
Nematicidal Assays
-
In Vitro Mortality Assay
-
Nematode Preparation: Second-stage juveniles (J2) of root-knot nematodes (e.g., Meloidogyne incognita) are hatched and collected.
-
Treatment: A suspension of nematodes is exposed to different concentrations of this compound in a suitable buffer or water, often in microtiter plates.
-
Incubation: The plates are incubated at room temperature for a defined period (e.g., 24, 48, 72 hours).
-
Mortality Assessment: The number of dead nematodes (immotile and not responding to a physical stimulus) is counted under a microscope.
-
Data Analysis: The percentage of mortality is calculated, and the LC50 (Lethal Concentration 50%) is determined.
-
Mode of Action: The Role of Michael Addition
The primary hypothesis for the mode of action of this compound centers on the reactivity of its α,β-unsaturated carbonyl moiety. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules.
The Michael Addition Reaction
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In a biological context, the nucleophiles are typically the side chains of amino acid residues within proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. This covalent modification of proteins can lead to a loss of their function, disruption of cellular signaling pathways, and ultimately, cell death.
Caption: Proposed mechanism of action via Michael addition.
Experimental Workflow for Target Identification
Identifying the specific protein targets of this compound is a critical next step in elucidating its precise mode of action. A potential experimental workflow for this purpose is outlined below.
Caption: Workflow for identifying protein targets.
Conclusion and Future Directions
This compound is a promising natural product with a broad spectrum of biological activities. The available evidence strongly suggests that its mode of action is rooted in the electrophilic nature of its α,β-unsaturated lactone, which facilitates covalent modification of biological macromolecules through a Michael addition reaction. While this provides a general mechanistic framework, the specific protein targets and the downstream signaling pathways affected by this compound remain largely uncharacterized.
Future research should focus on:
-
Target Identification and Validation: Employing chemical proteomics approaches to identify the specific cellular targets of this compound in various organisms.
-
Structural Biology: Determining the crystal structures of the lactone in complex with its protein targets to understand the molecular basis of its inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity for specific targets.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic or agrochemical potential of this compound in relevant animal or field models.
A deeper understanding of the molecular mechanisms underlying the biological effects of this compound will be instrumental in harnessing its potential for the development of new drugs and sustainable crop protection agents.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 4. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides [mdpi.com]
Methodological & Application
Gram-Scale Total Synthesis of (4Z)-Lachnophyllum Lactone: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the gram-scale total synthesis of (4Z)-Lachnophyllum Lactone, a natural product with significant phytotoxic and antifungal activities. The methodology detailed below is based on a versatile and scalable synthetic route, making it accessible for research and development in agrochemicals and drug discovery.
Introduction
This compound is a naturally occurring acetylenic furanone isolated from plants of the Conyza genus.[1][2] It has demonstrated potent biological activities, including phytotoxicity against parasitic weeds like Cuscuta campestris, Orobanche minor, and Phelipanche ramosa, as well as antifungal properties against pathogens such as Verticillium dahliae.[2][3][4] The limited availability from natural sources necessitates an efficient synthetic route to enable further biological evaluation and potential development as a bioherbicide or antifungal agent.[5][6][7] This protocol describes a recently developed gram-scale synthesis, which is crucial for advancing these studies.[2][3]
The key feature of this synthesis is a Palladium-Copper bimetallic cascade cross-coupling cyclization reaction.[2][3][4] This approach allows for the efficient construction of the butenolide ring and the introduction of the characteristic side chain in a single step.
Synthetic Scheme
The overall synthetic strategy for this compound is depicted below. The process begins with commercially available starting materials and proceeds through a key cross-coupling and cyclization step to yield the final product.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of this compound on a gram scale.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| (Z)-3-iodoacrylic acid | Commercially Available | ≥98% | |
| Deca-1,3-diyne | Commercially Available | ≥97% | |
| PdCl₂(PPh₃)₂ | Commercially Available | Catalyst Grade | Handle in an inert atmosphere. |
| Copper(I) iodide (CuI) | Commercially Available | ≥99% | Handle in an inert atmosphere. |
| Triphenylphosphine (B44618) (PPh₃) | Commercially Available | ≥99% | |
| Triethylamine (B128534) (Et₃N) | Commercially Available | Anhydrous, ≥99.5% | Store over molecular sieves. |
| Dichloromethane (DCM) | Commercially Available | Anhydrous, ≥99.8% | |
| Diethyl ether | Commercially Available | Anhydrous | |
| Toluene | Commercially Available | Anhydrous | |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous | |
| Dimethylformamide (DMF) | Commercially Available | Anhydrous | |
| Silica (B1680970) gel | Commercially Available | 35-70 µm | For flash chromatography. |
Reaction Setup and Procedure
General Procedure C was followed using 1-ethynyl-4-propylbenzene (B1305581) (81.8 mg, 5.68 mmol), (Z)-3-iodoacrylic acid (75 mg, 0.38 mmol), PdCl2P(Ph3)2 (13.3 mg, 0.019 mmol), CuI (3.6 mg, 0.019 mmol), PPh3 (9.9 mg, 0.038 mmol), and Et3N (1.4 mL, 10.26 mmol).[5]
-
Reaction Assembly: All glassware should be oven-dried prior to use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Reagent Addition: To a solution of deca-1,3-diyne and (Z)-3-iodoacrylic acid in a suitable anhydrous solvent (e.g., THF or toluene), add triethylamine (Et₃N).
-
Catalyst Introduction: In a separate flask, prepare a mixture of the palladium catalyst (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) with triphenylphosphine (PPh₃). Add this catalyst mixture to the main reaction flask.
-
Reaction Conditions: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or dichloromethane. The combined organic layers should be washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as a pure compound.[8]
Quantitative Data
The following table summarizes the typical quantities of reagents and expected yields for a gram-scale synthesis.
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| (Z)-3-iodoacrylic acid | 197.97 | ~5.0 | ~0.99 g | Starting Material |
| Deca-1,3-diyne | 134.22 | ~5.5 | ~0.74 g | Starting Material |
| PdCl₂(PPh₃)₂ | 701.90 | ~0.025 | ~17.5 mg | Catalyst |
| CuI | 190.45 | ~0.025 | ~4.8 mg | Co-catalyst |
| PPh₃ | 262.29 | ~0.05 | ~13.1 mg | Ligand |
| Et₃N | 101.19 | ~10.0 | ~1.4 mL | Base |
| This compound | 176.21 | ~3.65 | ~0.64 g (73% yield) | Product |
Note: The quantities are illustrative for a representative gram-scale synthesis and may be adjusted based on the specific scale and reaction optimization. The 73% yield is based on a reported synthesis of an analog using a similar procedure.[5]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the vinyl proton on the lactone ring and the protons of the alkyl side chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the acetylenic carbons, and the carbons of the furanone ring and the side chain.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition.
Biological Activity and Potential Applications
This compound has been identified as a potent allelopathic agent, inhibiting the growth of parasitic plants.[1] Its IC₅₀ value against Cuscuta campestris seedling growth has been reported to be 24.8 µg/mL.[1] Furthermore, it exhibits antifungal activity against various plant pathogens.[9] These biological activities are likely related to the presence of an α,β-unsaturated carbonyl group, which can undergo Michael addition reactions with biological nucleophiles.[1] The gram-scale synthesis of this compound is a critical step towards realizing its potential in the development of novel, bio-based pesticides.[2][3]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Step-by-step experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 6. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Bioactivity-Guided Fractionation for Isolating (4Z)-Lachnophyllum Lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the bioactivity-guided fractionation and isolation of (4Z)-Lachnophyllum lactone, a polyacetylene with significant allelopathic and other biological activities. The primary source for this protocol is Conyza bonariensis, and the guiding bioassay is the inhibition of Cuscuta campestris (dodder) seedling growth.
Introduction
This compound is a naturally occurring acetylenic furanone found in plant species such as Conyza bonariensis.[1] This compound has demonstrated a range of biological activities, including phytotoxic, antifungal, nematicidal, and antileishmanial effects.[1][2][3] Its potential as a bioherbicide is of particular interest, with studies showing potent inhibitory activity against the parasitic weed Cuscuta campestris.[1][2] The α,β-unsaturated lactone moiety in its structure is believed to be key to its bioactivity, likely acting through a Michael addition mechanism with biological nucleophiles.
Bioactivity-guided fractionation is a strategy used to isolate active natural products from complex mixtures. This process involves a stepwise separation of an extract, with each resulting fraction being tested for biological activity. The most active fractions are then subjected to further purification until a pure, active compound is isolated.
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Lyophilized tissues of Conyza bonariensis are used as the starting material.
-
Extraction Procedure:
-
27 g of lyophilized and milled Conyza bonariensis tissue is macerated in 150 mL of a 1:1 (v/v) mixture of methanol (B129727) and distilled water containing 1% NaCl.[1]
-
The mixture is stirred at room temperature for 24 hours.[1]
-
The suspension is then centrifuged to separate the supernatant from the plant debris.[1]
-
The resulting supernatant is subjected to liquid-liquid partitioning with dichloromethane (B109758) (3 x 150 mL) to extract nonpolar and semi-polar compounds.[1]
-
The dichloromethane fractions are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.[1]
-
Bioactivity-Guided Fractionation
The primary method for fractionation of the crude extract is preparative thin-layer chromatography (TLC).[1]
-
Preparation of the Crude Extract: A 60 mg aliquot of the dried dichloromethane extract is used for fractionation.[1]
-
Preparative TLC:
-
The extract is applied as a band onto a preparative silica (B1680970) gel TLC plate (Kieselgel 60, F254, 0.5 mm thickness).
-
The plate is developed in a chromatography chamber using a mobile phase of ethyl acetate (B1210297)/n-hexane (6/4, v/v).[2]
-
After development, the plate is air-dried, and the separated bands are visualized under UV light.
-
-
Fraction Collection:
-
Five distinct bands (designated CBA to CBE) are identified and scraped from the plate.[1]
-
The silica from each band is collected separately, and the compounds are eluted with a suitable solvent (e.g., ethyl acetate or chloroform).
-
The solvent is then evaporated to yield the five fractions.
-
Bioassay: Cuscuta campestris Seedling Growth Inhibition
This bioassay is used to test the phytotoxic activity of the crude extract and each isolated fraction.
-
Seed Preparation:
-
Cuscuta campestris seeds are scarified by immersion in concentrated sulfuric acid for 45 minutes to break seed coat dormancy.[1]
-
The scarified seeds are thoroughly rinsed with sterile distilled water.
-
-
Bioassay Procedure:
-
Test fractions are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or methanol) and then diluted with sterile distilled water to the desired test concentrations. The final concentration of the organic solvent should be kept low (e.g., ≤ 2%) to avoid affecting seedling growth.[1]
-
Aliquots (1 mL) of each test solution are applied to filter paper discs placed in Petri dishes. A solvent control is also prepared.[1]
-
Scarified Cuscuta campestris seeds are placed on the treated filter paper.
-
The Petri dishes are sealed and incubated in the dark at 23°C for 6 days.[1]
-
After the incubation period, the length of the Cuscuta seedlings is measured.[1]
-
The percentage of growth inhibition is calculated relative to the solvent control.
-
Identification and Characterization
The most active fraction (in this case, fraction CBB) is subjected to spectroscopic analysis for structural elucidation.[1]
-
¹H NMR and ESI-MS: The purified compound is analyzed by proton nuclear magnetic resonance (¹H NMR) and electrospray ionization mass spectrometry (ESI-MS) to confirm its identity as this compound.[1]
Data Presentation
The following table summarizes representative quantitative data from a bioactivity-guided fractionation of Conyza bonariensis to isolate this compound.
| Fraction | Mass (mg) | Yield (%) | Cuscuta campestris Growth Inhibition (%) at 50 µg/mL | IC₅₀ (µg/mL) | Purity (%) |
| Crude Dichloromethane Extract | 60.0 | 100 | 75 | 45.2 | - |
| Fraction CBA | 12.0 | 20.0 | 15 | >100 | - |
| Fraction CBB | 8.5 | 14.2 | 95 | 24.8 [1][2] | >95 |
| Fraction CBC | 15.5 | 25.8 | 30 | >100 | - |
| Fraction CBD | 10.0 | 16.7 | 22 | >100 | - |
| Fraction CBE | 7.0 | 11.7 | 10 | >100 | - |
Note: Yields and purities are representative values for a typical fractionation process and are intended for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for the bioactivity-guided isolation of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of bioactivity via Michael addition.
References
Application Notes and Protocols for Assessing the Phytotoxicity of (4Z)-Lachnophyllum Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro bioassays to evaluate the phytotoxic effects of (4Z)-Lachnophyllum Lactone, a naturally occurring polyacetylene with demonstrated allelopathic activity.
Introduction
This compound is an acetylenic furanone that has been isolated from various plant species, including Conyza bonariensis and Conyza canadensis.[1] It has garnered significant interest due to its potent phytotoxic and antifungal properties.[1][2] Understanding the phytotoxicity of this compound is crucial for its potential development as a bioherbicide. This document outlines standardized in vitro bioassays to consistently and accurately assess its effects on seed germination, root elongation, and cell viability.
Overview of Phytotoxic Effects
This compound has demonstrated significant inhibitory activity against a range of plant species, particularly parasitic weeds. Its effects are concentration-dependent and can manifest as inhibition of seed germination, reduced seedling growth, and decreased radicle elongation.
Data Presentation: Quantitative Phytotoxicity Data
The following tables summarize the known quantitative data on the phytotoxicity of this compound against various plant species.
Table 1: IC50 and EC50 Values for this compound
| Plant Species | Bioassay Parameter | Value | Reference |
| Cuscuta campestris | Seedling Growth Inhibition (IC50) | 24.8 µg/mL | [1] |
| Lactuca sativa | Shoot Length Inhibition (EC50) | 85.89 mg L⁻¹ | [3] |
| Lemna paucicostata | Growth Inhibition (IC50) | 104 µM | [2] |
Table 2: Inhibitory Effects of this compound on Parasitic Weeds
| Plant Species | Bioassay Parameter | Concentration | Inhibition (%) | Reference |
| Cuscuta campestris | Seedling Growth | 0.3 mM | ~85% | [4][5] |
| Orobanche minor | Radicle Growth | 0.3 mM | >70% | [4][5] |
| Phelipanche ramosa | Radicle Growth | 0.3 mM | >40% | [4][5] |
| Conyza bonariensis | Seed Germination | 0.1 mM | High Inhibition | [4][5] |
Experimental Protocols
Detailed methodologies for key in vitro bioassays are provided below.
Seed Germination and Root Elongation Assay
This assay is a fundamental method for assessing the phytotoxicity of a compound by observing its effects on the initial stages of plant development.[6][7]
Objective: To determine the effect of this compound on the seed germination and root elongation of target plant species.
Materials:
-
This compound
-
Seeds of a model plant (e.g., Lactuca sativa - lettuce) and/or target weed species
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
Incubator or growth chamber with controlled temperature and light
-
Ruler or digital caliper
-
Image analysis software (optional)
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
The final concentration of DMSO in all treatments, including the control, should be kept low (e.g., ≤ 0.5%) to avoid solvent toxicity.[1]
-
Prepare a control solution containing the same final concentration of DMSO as the test solutions.
-
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Pipette a specific volume (e.g., 5 mL) of the respective test solution or control solution onto the filter paper to ensure uniform moistening.
-
Place a predetermined number of seeds (e.g., 10-20) evenly on the moistened filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Prepare at least three to four replicates for each concentration and the control.[7]
-
-
Incubation:
-
Data Collection and Analysis:
-
After a defined incubation period (e.g., 3-7 days), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.[8]
-
Measure the root length of each germinated seedling from the base of the root to the tip.
-
Calculate the Germination Percentage (GP) and Root Length Inhibition (RLI) using the following formulas:
-
GP (%) = (Number of germinated seeds in treatment / Number of germinated seeds in control) x 100
-
RLI (%) = [(Mean root length of control - Mean root length of treatment) / Mean root length of control] x 100
-
-
The IC50 or EC50 values can be determined by plotting the inhibition percentage against the logarithm of the concentration and using a suitable regression analysis.
-
Plant Cell Viability Assay using Fluorescein (B123965) Diacetate (FDA)
This assay assesses cell viability based on membrane integrity and enzymatic activity, providing a more direct measure of cytotoxicity.[9][10]
Objective: To determine the viability of plant cells (e.g., from cell suspension cultures or protoplasts) after exposure to this compound.
Materials:
-
Plant cell suspension culture or isolated protoplasts
-
This compound
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (optional, for counterstaining dead cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filters (blue excitation for FDA, green excitation for PI)
-
Hemocytometer or counting chamber
Protocol:
-
Cell Treatment:
-
Incubate a known density of plant cells or protoplasts with various concentrations of this compound for a specific duration (e.g., 24 hours). Include a control group with the solvent (DMSO) at the same final concentration.
-
-
Staining Procedure:
-
Prepare a fresh working solution of FDA by diluting the stock solution in PBS to a final concentration of 0.01%.[9]
-
If using PI, it can be added to the FDA working solution.
-
Transfer a small volume (e.g., 100 µL) of the treated cell suspension to a microcentrifuge tube.
-
Add an equal volume of the FDA staining solution.
-
Incubate at room temperature for 5-10 minutes in the dark.[9]
-
-
Microscopy and Analysis:
-
Place a small aliquot of the stained cell suspension on a microscope slide with a coverslip.
-
Observe the cells under a fluorescence microscope. Viable cells will exhibit bright green fluorescence, while dead cells will show red fluorescence if PI is used.[11][12]
-
Count the number of viable (green) and non-viable (red or unstained) cells in several fields of view.
-
Calculate the percentage of cell viability:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
-
Plant Cell Viability Assay using MTT
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[13][14]
Objective: To quantify the metabolic activity of plant cells as a measure of viability following treatment with this compound.
Materials:
-
Plant cell suspension culture or protoplasts
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[14]
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Plating and Treatment:
-
Plate a consistent number of cells per well in a 96-well microplate.
-
Add different concentrations of this compound to the wells. Include control wells with the solvent.
-
Incubate the plate for the desired exposure time (e.g., 24-48 hours) under appropriate culture conditions.
-
-
MTT Assay:
-
Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[13]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[13]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[13]
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability relative to the control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Experimental Workflows
Caption: Workflow for Seed Germination and Root Elongation Assay.
Caption: Workflow for Plant Cell Viability Assays (FDA and MTT).
Putative Signaling Pathway Disruption
The precise molecular targets and signaling pathways affected by this compound and other polyacetylenes in plants are not yet fully elucidated. However, it is known that their high reactivity allows them to form covalent bonds with proteins, potentially disrupting various cellular processes.[15] Polyacetylenes are also known to interfere with intracellular signal transduction pathways.[16] A generalized diagram of putative phytotoxic action is presented below.
Caption: Putative Mechanism of this compound Phytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Seed germination test (phytotoxicity assay). [bio-protocol.org]
- 7. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Antifungal Susceptibility of Plant Pathogens to (4Z)-Lachnophyllum Lactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4Z)-Lachnophyllum Lactone, a naturally occurring acetylenic furanone, has demonstrated significant antifungal properties against a range of plant pathogens. This document provides detailed application notes and experimental protocols for assessing the antifungal susceptibility of various phytopathogenic fungi to this compound. The information presented herein is intended to guide researchers in the evaluation of this compound as a potential lead compound for the development of novel bio-based fungicides.
Data Presentation: Antifungal Activity of this compound
The antifungal efficacy of this compound has been evaluated against several economically important plant pathogens. The following table summarizes the available quantitative data, including Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values.
| Fungal Pathogen | Host Plant(s) | Antifungal Metric | Value | Reference(s) |
| Verticillium dahliae | Olive, various crops | Mycelial Growth Inhibition | Inhibition at 1 mM | [1][2] |
| Colletotrichum acutatum | Strawberry, various fruits | Fungitoxic Activity | Not specified | [3] |
| Colletotrichum gloeosporioides | Strawberry, various fruits | Fungitoxic Activity | Not specified | [3] |
| Colletotrichum fragariae | Strawberry | Fungitoxic Activity | Not specified | [3] |
| Penicillium digitatum | Citrus | Fungitoxic Activity | Not specified | [3] |
Note: Specific MIC values for some of the listed pathogens are not yet publicly available but fungitoxic activity has been reported.
Proposed Mechanism of Action
This compound possesses an α,β-unsaturated lactone moiety, which is a key structural feature for its biological activity. This functional group acts as a Michael acceptor, readily reacting with nucleophilic residues, such as cysteine thiols, in cellular proteins.[4] This covalent modification can lead to enzyme inhibition and disruption of critical cellular processes. Based on the known mechanisms of antifungal agents and the reactivity of Michael acceptors, the antifungal action of this compound may involve the disruption of one or more key signaling pathways essential for fungal growth, development, and pathogenicity.
Potential Signaling Pathway Disruption
Several signaling pathways are critical for the survival and virulence of fungal pathogens. The reactivity of this compound as a Michael acceptor suggests it may interfere with key proteins within these pathways. A proposed model of interaction is the covalent modification of cysteine residues in regulatory proteins, leading to their inactivation and the subsequent downstream effects.
Experimental Protocols
The following are detailed protocols for conducting antifungal susceptibility testing of this compound against filamentous plant pathogens.
Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound in a liquid medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Fungal pathogen of interest
-
Spectrophotometer or microplate reader
-
Sterile water
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Fungal Inoculum:
-
Grow the fungal pathogen on Potato Dextrose Agar (B569324) (PDA) plates until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Dilute the spore suspension in PDB to a final concentration of 1 x 10^4 spores/mL.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
Add 2 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations.
-
Include a positive control (fungal inoculum in PDB with DMSO, no lactone) and a negative control (PDB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Seal the plate and incubate at the optimal temperature for the specific pathogen (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Agar Dilution Assay
This method is an alternative for determining the MIC, where the antifungal agent is incorporated directly into the solid growth medium.
Materials:
-
This compound
-
DMSO
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Fungal pathogen of interest
-
Sterile water
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a spore suspension as described in the broth microdilution protocol, adjusted to 1 x 10^6 spores/mL.
-
-
Preparation of Lactone-Amended Agar:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the appropriate volume of each lactone dilution to separate aliquots of molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).
-
Include a control plate with DMSO only.
-
Pour the amended and control agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot-inoculate 5 µL of the fungal spore suspension onto the surface of each agar plate.
-
Allow the inoculum to dry before inverting the plates.
-
Incubate at the optimal temperature for the pathogen for 3-7 days, or until robust growth is observed on the control plate.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that prevents any visible fungal growth.
-
Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of a fungus to the compound by observing the zone of growth inhibition around a disk impregnated with the test substance.
Materials:
-
This compound
-
DMSO
-
Sterile filter paper disks (6 mm diameter)
-
PDA plates
-
Fungal pathogen of interest
-
Sterile swabs
-
Sterile water
Protocol:
-
Preparation of Fungal Lawn:
-
Prepare a spore suspension as described in the broth microdilution protocol (1 x 10^6 spores/mL).
-
Dip a sterile cotton swab into the spore suspension and evenly streak it across the entire surface of a PDA plate to create a uniform lawn.
-
-
Preparation and Application of Disks:
-
Prepare solutions of this compound in DMSO at various concentrations.
-
Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of each lactone solution.
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Place the impregnated disks onto the surface of the inoculated PDA plates.
-
Include a control disk impregnated with DMSO only.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the pathogen for 48-72 hours.
-
Measure the diameter of the zone of inhibition (clear area with no fungal growth) around each disk in millimeters.
-
Conclusion
This compound exhibits promising antifungal activity against a variety of plant pathogens. The protocols outlined in this document provide standardized methods for further investigation of its antifungal spectrum and potency. The proposed mechanism of action, involving the disruption of key fungal signaling pathways through its Michael acceptor reactivity, warrants further molecular and biochemical studies to elucidate the precise targets and downstream effects. This information will be crucial for the rational design and development of this compound and its analogs as novel, effective, and potentially more sustainable fungicides for agricultural applications.
References
- 1. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Nematicidal Efficacy of (4Z)-Lachnophyllum Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4Z)-Lachnophyllum lactone is a naturally occurring acetylenic furanone found in plants of the Asteraceae family, such as Conyza bonariensis.[1] This compound and its analogs have demonstrated a range of biological activities, including phytotoxic, antifungal, and nematicidal properties.[1][2][3] Plant-parasitic nematodes represent a significant threat to global agriculture, causing billions of dollars in crop losses annually. The development of new, effective, and environmentally benign nematicides is a critical goal for sustainable agriculture and food security. This compound presents a promising natural scaffold for the development of such novel control agents.
These application notes provide a comprehensive experimental framework for evaluating the nematicidal efficacy of this compound, from initial in vitro screening against plant-parasitic nematodes to mechanistic studies using the model organism Caenorhabditis elegans.
Data Presentation: Nematicidal Activity
Quantitative data from nematicidal assays are crucial for determining the potency of a test compound. The following tables present representative data for extracts containing this compound and related compounds.
Table 1: In Vitro Nematicidal Activity against Meloidogyne incognita (Root-Knot Nematode)
| Test Substance | Target Stage | Exposure Time | LC50 / IC50 (mg/L) | Citation |
| Conyza bonariensis Root Extract¹ | J2 Juveniles | 72 hours | 0.47 | [4][5][6] |
| (2Z)-Lachnophyllum Methyl Ester² | J2 Juveniles | Not Specified | 78.6 | [7][8] |
¹The diethyl ether-hexane fraction of the chloroform (B151607) root extract, containing Lachnophyllum and Matricaria lactones as dominant components.[4][6] ²A structurally related acetylenic compound also isolated from Conyza bonariensis.[7][8]
Table 2: Ecotoxicological Profile against Caenorhabditis elegans
| Test Substance | Target Organism | Exposure Time | Endpoint | Result | Citation |
| This compound | C. elegans | 24 - 48 hours | Mortality | No mortality observed | [2][9] |
Experimental Workflow
The overall process for evaluating a potential nematicidal compound involves a tiered approach, from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for nematicidal efficacy testing.
Experimental Protocols
Protocol 1: In Vitro Mortality and Egg Hatching Assays (Meloidogyne incognita)
This protocol assesses the direct lethal and ovicidal effects of this compound on the root-knot nematode Meloidogyne incognita.
1.1. Nematode Culture and Collection
-
Culture: Maintain a pure culture of M. incognita on susceptible tomato plants (Solanum lycopersicum) in a greenhouse.
-
Egg Collection:
-
Excise egg masses from infected tomato roots.
-
Dissolve the gelatinous matrix by shaking in a 0.5% sodium hypochlorite (B82951) (NaOCl) solution for 3-4 minutes.
-
Quickly pass the suspension through nested sieves (e.g., 100 µm, 25 µm) to collect the eggs. Wash thoroughly with sterile distilled water.
-
-
Second-Stage Juvenile (J2) Collection:
-
Place collected egg masses in a Baermann funnel apparatus or a hatching chamber at 25-28°C.
-
Collect freshly hatched J2s from the water daily for use in mortality assays.
-
Adjust the J2 suspension to a concentration of approximately 100-200 J2s per 100 µL.
-
1.2. Test Compound Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial dilutions in sterile distilled water to achieve the desired final test concentrations. The final solvent concentration should not exceed 1% and must be shown to be non-toxic to the nematodes in a solvent-only control.
1.3. J2 Mortality Assay
-
Pipette 100 µL of each test dilution into the wells of a 96-well microtiter plate. Each concentration should have at least three replicates.
-
Include a negative control (sterile water + solvent) and a positive control (a known commercial nematicide like Abamectin or Carbofuran).
-
Add 100 µL of the J2 suspension (~100-200 J2s) to each well.
-
Incubate the plates at 25-28°C.
-
Assess mortality at 24, 48, and 72 hours under an inverted microscope. Nematodes are considered dead if they are motionless and do not respond to probing with a fine needle.
-
Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula.
1.4. Egg Hatching Inhibition Assay
-
Pipette 900 µL of each test dilution into the wells of a 24-well plate (in triplicate).
-
Add 100 µL of the egg suspension (~200 eggs) to each well.
-
Incubate the plates at 25-28°C.
-
After 7 days, count the number of hatched J2s in each well.
-
Calculate the percentage of hatch inhibition relative to the negative control.
Protocol 2: In Vitro Motility and Paralysis Assays (Caenorhabditis elegans)
This protocol uses the model organism C. elegans to assess sublethal effects like paralysis, which can provide insights into the compound's mechanism of action, particularly for drug development professionals.
2.1. C. elegans Culture
-
Maintain wild-type (N2 Bristol strain) C. elegans on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50 bacteria.
-
Synchronize worm populations by bleaching gravid adults to collect eggs, allowing for a population of age-matched worms for assays.
2.2. Motility (Thrashing) Assay in Liquid
-
Prepare test solutions of this compound in M9 buffer in a 96-well plate.
-
Transfer 5-10 synchronized young adult worms into each well.
-
After a defined exposure period (e.g., 1, 4, or 24 hours), record the movement of individual worms for 30-60 seconds using a camera mounted on a dissecting microscope.
-
Count the number of thrashes (one thrash is a complete sinusoidal movement from maximum flexion on one side to the other and back).
-
Compare the thrashing rate of treated worms to that of solvent controls. A significant reduction indicates an effect on neuromuscular function.
2.3. Aldicarb-Induced Paralysis Assay This assay can determine if the test compound affects cholinergic neurotransmission. Aldicarb (B1662136) is an acetylcholinesterase inhibitor that causes paralysis. Compounds that alter acetylcholine (B1216132) release or reception will change the rate of paralysis.
-
Prepare NGM plates containing 1 mM aldicarb.
-
Add a small spot of OP50 bacteria to the center of the aldicarb plates.
-
Transfer 20-30 synchronized young adult worms, previously exposed to this compound for a set period, onto the aldicarb plates.
-
Score the number of paralyzed worms every 30 minutes for 2-4 hours. A worm is considered paralyzed if it fails to move its body when prodded.
-
A significant delay or acceleration in paralysis compared to controls suggests the compound interacts with the cholinergic signaling pathway.
Potential Signaling Pathways and Mechanisms of Action
The primary targets for many commercial nematicides are neuronal signaling pathways that are essential for nematode movement and feeding. Disruption of these pathways often leads to paralysis and subsequent death. The following diagrams illustrate key inhibitory and excitatory pathways at the nematode neuromuscular junction.
Cholinergic Synapse (Excitatory)
Acetylcholine (ACh) is a major excitatory neurotransmitter in nematodes. Its continuous stimulation leads to hypercontraction and spastic paralysis.
Caption: Cholinergic signaling at the nematode neuromuscular junction.
GABAergic Synapse (Inhibitory)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. It opens chloride channels, leading to hyperpolarization of the muscle cell and relaxation (flaccid paralysis).
Caption: GABAergic signaling at the nematode neuromuscular junction.
Glutamate-Gated Chloride Channels (Inhibitory)
Unique to invertebrates, glutamate-gated chloride channels (GluCls) are another key inhibitory pathway and the target of avermectin (B7782182) nematicides. Activation leads to flaccid paralysis.
Caption: Glutamate-gated chloride channel signaling in nematodes.
References
- 1. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris | MDPI [mdpi.com]
- 4. Chemical Composition of Different Extracts of Conyza bonariensis: Insecticidal and Nematicidal Activities [iris.unica.it]
- 5. Chemical Composition of Different Extracts of Conyza bonariensis: Insecticidal and Nematicidal Activities [scirp.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides | Scilit [scilit.com]
Application Notes and Protocols for the Formulation of (4Z)-Lachnophyllum Lactone in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of (4Z)-Lachnophyllum lactone, a natural acetylenic furanone with significant potential for agricultural applications. This document outlines the compound's bioactivity, proposes formulation strategies, and provides detailed protocols for preparation, stability testing, and bio-efficacy evaluation.
Introduction to this compound
This compound is a secondary metabolite isolated from various plants, including Conyza bonariensis.[1][2] It has demonstrated a range of biological activities, making it a promising candidate for the development of novel, bio-based pesticides. Its activity spectrum includes phytotoxic, antifungal, and nematicidal effects.[1][3] The presence of an α,β-unsaturated lactone functional group is believed to be crucial for its biological activity, likely through Michael-type addition reactions with biological nucleophiles such as sulfhydryl groups in proteins.
Bioactivity Data
This compound has shown efficacy against several agricultural pests. The following tables summarize the available quantitative data on its bioactivity.
Table 1: Phytotoxic Activity of this compound against Parasitic Weeds
| Target Species | Bioassay | Concentration | Inhibition (%) | Reference |
| Cuscuta campestris | Seedling Growth | 0.3 mM | ~85% | [1][4][5] |
| Orobanche minor | Radicle Growth | 0.3 mM | >70% | [1][6][4][5] |
| Phelipanche ramosa | Radicle Growth | 0.3 mM | >40% | [1][6][4][5] |
| Conyza bonariensis | Seed Germination | 0.1 mM | High | [1][6][5] |
| Cuscuta campestris | Seedling Growth (IC50) | 24.8 µg/mL | 50% |
Table 2: Antifungal Activity of this compound
| Target Species | Bioassay | Concentration | Effect | Reference |
| Verticillium dahliae | Mycelial Growth Reduction | 1 mM | Significant | [1][2][6][5] |
Table 3: Nematicidal Activity of this compound
| Target Species | Bioassay | Activity | Reference |
| Nematodes | Not specified | Confirmed | [3] |
Formulation Strategies for Agricultural Applications
To enhance the efficacy, stability, and ease of application of this compound, appropriate formulation is essential.[1] Two common and suitable formulation types for this lipophilic compound are Emulsifiable Concentrates (EC) and Wettable Powders (WP).
Emulsifiable Concentrate (EC) Formulation
EC formulations are suitable for oil-soluble active ingredients like this compound. They consist of the active ingredient dissolved in a solvent with an emulsifier system, which allows the concentrate to form a stable emulsion when mixed with water for spraying.[4][7][8]
Wettable Powder (WP) Formulation
WP formulations are finely ground powders containing the active ingredient, a carrier, a wetting agent, and a dispersing agent.[4][9][10] They are mixed with water to form a suspension for spraying. This can be a good option if a suitable solvent for an EC formulation is not ideal or if a solid formulation is preferred.
Experimental Protocols
Protocol for Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol outlines the preparation of a 10% (w/v) this compound EC formulation.
Materials:
-
This compound (10 g)
-
Solvent (e.g., N-methyl-2-pyrrolidone, cyclohexanone, or a vegetable oil methyl ester) (q.s. to 100 mL)
-
Emulsifier blend (e.g., a mix of non-ionic and anionic surfactants like sorbitan (B8754009) esters, ethoxylated alcohols, and calcium dodecylbenzene (B1670861) sulfonate) (5-15 g)
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Beakers
Procedure:
-
Weigh 10 g of this compound and place it in a beaker.
-
Add a portion of the chosen solvent and stir with a magnetic stirrer until the active ingredient is completely dissolved.
-
Add the pre-weighed emulsifier blend to the solution and continue stirring until a homogenous mixture is obtained.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add it to the volumetric flask.
-
Add solvent to the mark to bring the final volume to 100 mL.
-
Stopper the flask and invert it several times to ensure thorough mixing.
Protocol for Preparation of a Wettable Powder (WP) Formulation
This protocol describes the preparation of a 25% (w/w) this compound WP formulation.
Materials:
-
This compound (25 g)
-
Inert carrier (e.g., kaolin (B608303) clay, silica) (70 g)
-
Wetting agent (e.g., sodium lauryl sulfate) (2 g)
-
Dispersing agent (e.g., sodium lignosulfonate) (3 g)
-
Mortar and pestle or a laboratory mill
-
Spatula
-
Balance
Procedure:
-
Accurately weigh all the components.
-
In a mortar, combine the this compound with a small portion of the inert carrier and grind to a fine powder.
-
Gradually add the remaining carrier while continuing to mix.
-
Add the wetting and dispersing agents to the mixture.
-
Continue to grind and mix until a uniform, fine powder is achieved. For larger quantities, a laboratory-scale mill should be used.
-
Store the resulting WP in a sealed, moisture-proof container.
Protocol for Stability Testing of Formulations
Stability testing is crucial to determine the shelf-life of the formulation. Accelerated storage stability testing is a common method.[11]
Materials:
-
Formulated this compound (EC or WP)
-
Sealed containers of the same material as the intended commercial packaging
-
Oven set to 54 ± 2 °C (for accelerated study)
-
Analytical instrumentation for quantifying the active ingredient (e.g., HPLC-UV)
Procedure:
-
Place samples of the formulation in the sealed containers.
-
Place the containers in an oven at 54 ± 2 °C for 14 days (CIPAC Method MT 46.3).[11]
-
At day 0 and day 14, remove a sample and analyze the concentration of this compound using a validated analytical method.
-
Observe and record any changes in the physical properties of the formulation, such as color, odor, phase separation (for EC), or lumpiness (for WP).
-
The formulation is considered stable if the active ingredient concentration does not decrease by more than 5% and there are no significant changes in physical properties.
Protocol for Bio-efficacy Evaluation
4.4.1. Phytotoxicity Bioassay against Parasitic Weeds (e.g., Cuscuta campestris)
This protocol is adapted from in vitro screening methods for allelopathic compounds.
Materials:
-
Formulated this compound
-
Seeds of the target parasitic weed
-
Sterile water
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of dilutions of the formulated this compound in sterile water to achieve the desired final concentrations of the active ingredient.
-
Surface sterilize the seeds of the parasitic weed.
-
Place a sterile filter paper in each petri dish and moisten it with a specific volume of the test solution or a water control.
-
Place a known number of sterilized seeds on the filter paper in each petri dish.
-
Seal the petri dishes and place them in a growth chamber under appropriate conditions for the target weed species.
-
After a set period (e.g., 7-14 days), measure the germination percentage and radicle length of the seedlings.
-
Calculate the percentage of inhibition compared to the control.
4.4.2. Antifungal Bioassay (e.g., against Verticillium dahliae)
This protocol uses the poisoned food technique to assess antifungal activity.
Materials:
-
Formulated this compound
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Sterile water
-
Incubator
Procedure:
-
Prepare a series of dilutions of the formulated this compound in sterile water.
-
Prepare PDA medium and autoclave it.
-
While the PDA is still molten (around 45-50 °C), add the appropriate amount of the test solution to achieve the desired final concentrations. Also, prepare control plates with sterile water instead of the formulation.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, cut a small disc (e.g., 5 mm diameter) of mycelial agar.
-
Place the mycelial disc in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the growth of the fungus.
-
Measure the radial growth of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition compared to the control.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for the bioactivity of this compound.
Experimental Workflow
Caption: Experimental workflow for formulation and testing of this compound.
References
- 1. Synthetic and Natural Insecticides: Gas, Liquid, Gel and Solid Formulations for Stored-Product and Food-Industry Pest Control [mdpi.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. oecd.org [oecd.org]
- 4. extension.purdue.edu [extension.purdue.edu]
- 5. eppltd.com [eppltd.com]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. youtube.com [youtube.com]
- 8. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 9. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability and Shelf-Life of (4Z)-Lachnophyllum Lactone Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of (4Z)-Lachnophyllum Lactone (LAC).
Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of this compound (LAC)?
A1: this compound is an acetylenic furanone that is known to be relatively unstable, though it is more stable than some structurally related compounds. For instance, in one study, LAC was found to be significantly more stable than (4Z,8Z)-Matricaria lactone (MAT). While MAT exhibited 90% decomposition within 24 hours, LAC degraded by only 8.5% in the same period and 67% over 16 days. This suggests that while stabilization strategies are necessary, LAC provides a more viable starting point for formulation development.
Q2: What are the primary degradation pathways for this compound?
A2: As an acetylenic furanone, this compound is susceptible to several degradation pathways. The key structural features, including the α,β-unsaturated lactone ring, the exocyclic double bond, and the polyacetylene chain, are all reactive moieties. The primary degradation pathways are believed to include:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to ring-opening and loss of activity. Alkaline conditions, in particular, may promote the opening of the lactone ring.
-
Oxidation: The conjugated double and triple bonds in the polyacetylene chain are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can induce isomerization of the double bonds (e.g., from Z to E configuration) or other photochemical reactions, leading to the formation of degradation products.
-
Polymerization: The unsaturated nature of the molecule makes it susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.
-
Isomerization: The (4Z) double bond could potentially isomerize to the (4E) form, which may have different biological activity and stability.
Q3: My this compound formulation is showing a rapid loss of potency. What are the likely causes?
A3: Rapid potency loss is a common issue and can likely be attributed to one or more of the degradation pathways mentioned above. Key factors to investigate are:
-
pH of the formulation: An inappropriate pH can accelerate the hydrolysis of the lactone ring.
-
Presence of oxygen: Inadequate protection from air can lead to oxidative degradation.
-
Exposure to light: Storing the formulation in clear containers or exposing it to ambient light can cause photodegradation.
-
Incompatible excipients: Some excipients may contain reactive impurities (e.g., peroxides in polymers, metal ions) that can catalyze degradation.
-
Storage temperature: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and polymerization.
Q4: What general strategies can I employ to improve the stability of my this compound formulation?
A4: To enhance the stability and shelf-life of your formulation, consider the following approaches:
-
pH Control: Maintain the pH of the formulation in a slightly acidic range (e.g., pH 4-6), where the lactone ring is generally more stable. Use a suitable buffering agent to maintain the desired pH.
-
Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to inhibit oxidative degradation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidative reactions.
-
Inert Atmosphere: During manufacturing and packaging, replace the headspace with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Use amber or opaque containers to protect the formulation from light.
-
Low-Temperature Storage: Store the formulation at refrigerated or frozen conditions to slow down the rate of degradation.
-
Excipient Selection: Carefully screen all excipients for their compatibility with this compound.
Troubleshooting Guides
Issue 1: Poor Physical Stability - Color Change or Precipitation in Liquid Formulations
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation or Polymerization | 1. Incorporate an antioxidant (e.g., BHT, BHA) into the formulation. 2. Manufacture and store the formulation under an inert atmosphere (e.g., nitrogen). 3. Evaluate the effect of a chelating agent (e.g., EDTA) to rule out metal-catalyzed oxidation. |
| pH-Mediated Degradation | 1. Measure the pH of the formulation. 2. Conduct a pH-stability profile to identify the optimal pH range. 3. Incorporate a suitable buffer system to maintain the target pH. |
| Excipient Incompatibility | 1. Conduct a systematic excipient compatibility study. 2. Evaluate each excipient individually with the active ingredient. 3. Analyze stressed samples by HPLC to identify any interactions. |
| Low Solubility of Degradation Products | 1. Characterize the precipitate to identify if it is a degradation product. 2. If so, focus on preventing degradation. 3. Consider the use of a co-solvent or surfactant to improve the solubility of any potential degradants. |
Issue 2: Inconsistent Analytical Results - Variable Peak Areas in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| On-Column or In-Sample Degradation | 1. Ensure the mobile phase is at an appropriate pH to maintain lactone stability. 2. Keep sample vials in the autosampler cooled. 3. Minimize the time between sample preparation and injection. |
| Inadequate Resolution of Degradation Products | 1. Re-validate the HPLC method to ensure it is stability-indicating. 2. Perform forced degradation studies to generate degradation products and confirm they are well-separated from the parent peak. 3. Adjust mobile phase composition, gradient, or column chemistry if co-elution is suspected. |
| Photodegradation in the Lab | 1. Prepare samples under low-light conditions or using amber glassware. 2. Use a UV-protectant autosampler if available. |
Data Presentation
Table 1: Comparative Stability of this compound (LAC) and (4Z,8Z)-Matricaria Lactone (MAT)
| Time | % Degradation of LAC | % Degradation of MAT |
| 24 hours | 8.5% | 90% |
| 16 days | 67% | >98% |
This data highlights the relatively higher stability of LAC compared to MAT, though significant degradation still occurs over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
At appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid drug substance to a stability chamber at 60°C.
-
At appropriate time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve in solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid drug substance and a solution of the drug to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples using a suitable HPLC method. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (e.g., acid/base concentration, temperature, time).[1]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of accurately quantifying this compound in the presence of its degradation products, process impurities, and formulation excipients.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic pH).
-
Run a gradient elution to separate all potential peaks.
-
-
Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and mobile phase pH to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity of the this compound peak.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).
-
Linearity: Analyze a series of dilutions of the standard solution to demonstrate a linear relationship between concentration and peak area.
-
Range: Establish the concentration range over which the method is precise, accurate, and linear.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Protocol 3: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients to select appropriate components for a stable formulation.
Methodology:
-
Selection of Excipients: Choose excipients based on the intended dosage form (e.g., fillers, binders, lubricants for tablets; solvents, surfactants, preservatives for liquids).
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Prepare a control sample of the pure drug.
-
For each mixture and the control, prepare two sets: one dry and one with the addition of a small amount of water (e.g., 5-10% w/w) to simulate high humidity conditions.
-
-
Storage Conditions:
-
Store all samples in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples.
-
Physical Observation: Note any changes in color, appearance, or physical state.
-
Chemical Analysis: Use the validated stability-indicating HPLC method to assay the amount of remaining this compound and to detect the formation of any new degradation products.
-
-
Data Interpretation: An excipient is considered incompatible if it causes significant degradation of the drug compared to the control or results in the formation of new degradation products.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Logical workflow for an excipient compatibility study.
References
Troubleshooting common issues in (4Z)-Lachnophyllum Lactone bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for bioassays involving (4Z)-Lachnophyllum lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring acetylenic furanone.[1] It has demonstrated a range of biological activities, including phytotoxic (herbicidal), antifungal, and nematicidal effects.[1][2][3][4]
Q2: What is the proposed mechanism of action for this compound?
The biological activities of this compound are likely attributed to its α,β-unsaturated carbonyl group. This structural feature allows the molecule to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) in proteins, thereby altering their function.[1] While the specific signaling pathways modulated by this compound are still under investigation, this mechanism is common for bioactive natural products and can impact various cellular processes.[1]
Q3: How stable is this compound in experimental conditions?
This compound is relatively stable compared to other similar natural compounds. One study showed that after 16 days in a liquid medium under controlled conditions, about 67% of the compound remained, whereas a related compound, (4Z,8Z)-matricaria lactone, had almost completely degraded.[5]
Troubleshooting Common Issues in this compound Bioassays
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Solubility Issues. this compound is a lipophilic compound and may have poor solubility in aqueous culture media, leading to precipitation and inaccurate concentrations.
-
Solution: Prepare a stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] When diluting into your aqueous assay medium, ensure the final solvent concentration is low and consistent across all treatments, including controls. Gentle vortexing or sonication can aid in dissolution.
-
-
Possible Cause 2: Interference with Assay Reagents. In colorimetric assays like the MTT assay, this compound, like other natural products with antioxidant properties, may directly reduce the tetrazolium salt, leading to a false positive signal for cell viability.
-
Solution 1: Include proper controls. Run parallel wells with the same concentrations of this compound but without cells. Subtract the absorbance of these "compound-only" wells from your experimental wells.
-
Solution 2: Use an alternative assay. Consider non-colorimetric assays such as ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays that are less prone to interference from colored or reducing compounds.
-
Issue 2: High background signal in control wells.
-
Possible Cause: Contamination or solvent effects. The solvent used to dissolve this compound may be cytotoxic at the concentration used. Contamination of reagents or cell cultures can also lead to high background.
-
Solution: Always include a vehicle control (medium with the same concentration of solvent used for the test compound) to assess the effect of the solvent on your cells. Ensure all reagents and cultures are sterile.
-
Issue 3: Difficulty in replicating results from published literature.
-
Possible Cause: Differences in experimental conditions. Minor variations in cell line, passage number, seeding density, incubation time, and reagent preparation can significantly impact results.
-
Solution: Carefully review and adhere to the detailed experimental protocols. If possible, use the same cell lines and conditions as the cited study. A pilot experiment to optimize assay conditions for your specific laboratory setting is recommended.
-
Quantitative Data Summary
The following tables summarize the reported bioactivity of this compound across various assays.
| Bioassay Type | Organism/Cell Line | Parameter | Value | Reference |
| Phytotoxic | Cuscuta campestris (dodder) | IC50 | 24.8 µg/mL | [1] |
| Phytotoxic | Lemna paucicostata (duckweed) | IC50 | 104 µM | [6][7][8] |
| Antifungal | Verticillium dahliae | - | Antifungal activity observed at 1 mM | [9][10] |
| Nematicidal | Meloidogyne incognita | IC50 | Similar to natural product isolated from C. bonariensis (78.6 mg L⁻¹) | [2] |
| Antileishmanial | Leishmania infantum | EC50 | More potent than the corresponding methyl ester | [2] |
| Ecotoxicity | Aliivibrio fischeri | EC10 | 0.524 mg L⁻¹ | [5] |
| Ecotoxicity | Aliivibrio fischeri | EC50 | 8.078 mg L⁻¹ | [5] |
| Ecotoxicity | Raphidocelis subcapitata | EC10 | 0.304 mg L⁻¹ | [5] |
| Ecotoxicity | Raphidocelis subcapitata | EC50 | 9.880 mg L⁻¹ | [5] |
| Ecotoxicity | Daphnia magna (48h) | EC10 | 1.499 mg L⁻¹ | [5] |
| Ecotoxicity | Daphnia magna (48h) | EC50 | 1.728 mg L⁻¹ | [5] |
| Ecotoxicity | Lepidum sativum (shoot length) | EC50 | 85.89 mg L⁻¹ | [5] |
Detailed Experimental Protocols
Phytotoxicity Bioassay against Cuscuta campestris
This protocol is adapted from Masi et al. (2022).[1]
-
Preparation of Test Solutions: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions in sterilized distilled water to final concentrations ranging from 5 to 100 µg/mL. The final DMSO concentration should be kept constant at 2% in all treatments, including the control.[1]
-
Seed Preparation: Scarify Cuscuta campestris seeds to facilitate germination.
-
Assay Setup: Place filter paper discs in sterile petri dishes. Apply 1 mL of each test solution or control (2% DMSO in sterile distilled water) to the filter paper. Place a standardized number of scarified Cuscuta campestris seeds on each disc.[1]
-
Incubation: Seal the petri dishes and incubate under controlled conditions (e.g., specific temperature and light cycle) for six days.[1]
-
Data Collection: After the incubation period, measure the seedling length.[1]
-
Analysis: Calculate the percentage of inhibition compared to the control. Determine the IC50 value, which is the concentration that causes 50% inhibition of seedling growth.[1]
Antifungal Bioassay against Verticillium dahliae
This protocol is based on the methodology described by Masi et al. (2024).[9][10]
-
Culture Preparation: Grow Verticillium dahliae on a suitable agar (B569324) medium (e.g., potato dextrose agar) until a sufficient amount of mycelium is available.
-
Preparation of Test Plates: Prepare the agar medium and autoclave. While the medium is still molten but cooled to a safe temperature, add this compound (dissolved in a minimal amount of a suitable solvent) to achieve the desired final concentration (e.g., 1 mM). Pour the amended agar into sterile petri dishes.
-
Inoculation: Place a small, standardized plug of V. dahliae mycelium in the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature for the fungus to grow.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plates (without the test compound) reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to the control.
Nematicidal Bioassay against Meloidogyne incognita
This protocol is a general guide based on nematicidal assays for natural products.[2]
-
Nematode Collection: Collect second-stage juveniles (J2) of Meloidogyne incognita from infected plant roots.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in water containing a surfactant (e.g., Tween 20) to ensure even dispersal.
-
Assay Setup: In a multi-well plate, add a specific volume of the nematode suspension (containing a known number of J2s) to each well. Then, add the test solutions to achieve the desired final concentrations. Include appropriate controls (water, solvent control).
-
Incubation: Incubate the plates at a controlled temperature for a specified period (e.g., 24, 48, or 72 hours).
-
Data Collection: After incubation, observe the nematodes under a microscope and count the number of dead individuals. Nematodes are typically considered dead if they are immobile and do not respond to probing with a fine needle.
-
Analysis: Calculate the percentage of mortality for each concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Modulation by this compound
The α,β-unsaturated carbonyl group in this compound can act as a Michael acceptor, reacting with nucleophilic groups in cellular proteins. This can lead to the modulation of various signaling pathways, such as the NF-κB, MAPK, and JAK-STAT pathways, which are often dysregulated in inflammatory diseases and cancer.
Caption: Potential mechanism of action of this compound via Michael addition.
Experimental Workflow for Bioassay-Guided Fractionation
This workflow illustrates the process of identifying bioactive compounds like this compound from a crude plant extract.
Caption: Bioassay-guided fractionation workflow for isolating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Plants | 81122-95-4 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Purity analysis and quality control of synthetic (4Z)-Lachnophyllum Lactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control of synthetic (4Z)-Lachnophyllum Lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of synthetic this compound?
A1: The primary analytical techniques for assessing the purity of synthetic this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is well-suited for quantifying the compound and its non-volatile impurities, while GC-MS is effective for analyzing volatile impurities. NMR spectroscopy is crucial for structural confirmation and can also be used for quantitative analysis (qNMR).
Q2: What are the potential impurities that might be present in synthetic this compound?
A2: Potential impurities in synthetic this compound can originate from starting materials, intermediates, byproducts of the synthesis, or degradation products. Common impurities may include stereoisomers (such as the (4E)-isomer), unreacted starting materials like (Z)-3-iodoacrylic acid and hepta-1,3-diyne, and related lactone analogs.[4][5] Solvents used in the synthesis and purification steps can also be present as residual impurities.
Q3: How can the stereochemical purity of this compound be assessed?
A3: The stereochemical purity, specifically the configuration of the double bond, can be determined using NMR spectroscopy. The Nuclear Overhauser Effect (NOE) is a key technique; for the (4Z)-isomer, a coupling between specific protons across the double bond can be observed in a NOESY spectrum.[2] Chiral chromatography techniques, such as using a CP-Chirasil-Dex CB column in GC, can also be employed for the chiral separation of lactones, which would be applicable if chiral centers were present or for separation of geometric isomers.[6]
Q4: What is the expected stability of this compound and how should it be stored?
A4: Lactones, in general, are susceptible to hydrolysis of the lactone ring, which is accelerated by alkaline or strongly acidic conditions.[7] Therefore, this compound should be stored in a cool, dry place, protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, keeping the compound at low temperatures (e.g., -20 °C) is recommended.
Q5: Can Liquid Chromatography-Mass Spectrometry (LC/MS) be used for the analysis of this compound?
A5: Yes, LC/MS is a powerful technique for the analysis of this compound.[1][8] It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This allows for the confirmation of the molecular weight of the target compound and the identification of potential impurities and degradation products, even at low levels.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH affecting the ionization of the analyte or impurities. | Adjust the mobile phase pH. For lactones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure the lactone ring remains closed.[9] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Appearance of unexpected peaks | Sample degradation. | Ensure proper sample handling and storage. The lactone ring can hydrolyze; prepare samples fresh and avoid basic conditions.[7] |
| Contamination from solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated and the pumps are functioning correctly. Degas the mobile phase to prevent bubble formation. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. |
Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Inefficient extraction or purification method. | Optimize the purification technique. For lactones, column chromatography on silica (B1680970) gel is common.[7] Ensure the chosen solvent system provides good separation. |
| Degradation of the compound during purification. | Avoid high temperatures and extreme pH conditions during purification steps.[7] | |
| Persistent impurities in the final product | Co-elution of impurities with the product. | Modify the chromatographic conditions (e.g., change the solvent gradient or use a different stationary phase). Preparative HPLC can be used for difficult separations.[1] |
| Incomplete reaction during synthesis. | Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. |
Quantitative Data Summary
The following table provides representative specifications for the purity and quality control of synthetic this compound. Note that these are typical values for a research-grade compound and may vary depending on the specific application.
| Parameter | Method | Specification |
| Purity (by HPLC) | HPLC-UV | ≥ 95.0% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| (4E)-isomer content | HPLC or NMR | ≤ 2.0% |
| Individual unspecified impurity | HPLC | ≤ 0.5% |
| Total impurities | HPLC | ≤ 5.0% |
| Residual Solvents | GC-MS | e.g., Dichloromethane ≤ 600 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Gradient Example: Start with 30% acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of a pure standard (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile or the initial mobile phase to a concentration of approximately 1 mg/mL.
Analysis of Volatile Impurities by GC-MS
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-35MS (e.g., 30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like hexane (B92381) or ethyl acetate.
Structural Confirmation by NMR
-
Solvent: Chloroform-d (CDCl₃).
-
Spectrometers:
-
¹H NMR: 400 MHz or higher for good resolution.
-
¹³C NMR: 100 MHz or higher.
-
-
Experiments: In addition to standard ¹H and ¹³C NMR, 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are crucial for unambiguous structure elucidation and stereochemical assignment.[1][2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Visualizations
Caption: Experimental Workflow for Purity Analysis and Quality Control.
Caption: Troubleshooting Logic for HPLC Purity Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 5. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
Technical Support Center: Extraction of (4Z)-Lachnophyllum Lactone from Conyzy bonariensis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (4Z)-Lachnophyllum Lactone from Conyza bonariensis.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Incomplete drying of plant material. | Ensure plant material is thoroughly dried to a constant weight. A common method is drying at 37°C for 48 hours.[1] |
| Inefficient solvent penetration. | Grind the dried plant material to a fine powder (e.g., passing through a 0.5 mm mesh sieve) to increase the surface area for solvent interaction.[1] | |
| Insufficient extraction time or solvent volume. | Increase the maceration time (e.g., 48 hours) and ensure a sufficient solvent-to-solid ratio. For example, use 100g of plant material with a proportional amount of solvent.[1] | |
| Choice of solvent. | The choice of solvent significantly impacts yield. Methanol (B129727) has been shown to provide a good yield for the initial crude extract.[1] | |
| Low Purity of this compound in the Crude Extract | Presence of a high amount of chlorophyll (B73375) and other pigments. | Perform a liquid-liquid partitioning step. After initial extraction, the crude extract can be solubilized in a methanol/water mixture and partitioned with a non-polar solvent like n-hexane to remove fats and pigments.[2] |
| Co-extraction of other compounds. | Subsequent partitioning with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297), can help to separate compounds based on their polarity.[1] | |
| Degradation of this compound | Exposure to high temperatures. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., 40°C) to remove the solvent.[2] |
| Presence of water during storage. | Ensure extracts are dried over anhydrous sodium sulphate before storage to remove residual water.[2][3] | |
| Exposure to light. | Store extracts and the purified compound in dark glass vials at a low temperature (e.g., 4°C or -20°C) to prevent degradation.[2][3] | |
| Difficulty in Isolating Pure this compound | Complex mixture of compounds with similar polarities. | Employ chromatographic techniques for final purification. Preparative High-Performance Liquid Chromatography (HPLC) can be effective in isolating the pure lactone from complex fractions.[4] |
| Crystallization issues. | For compounds that can crystallize, such as (Z)-Lachnophyllum ester which is structurally related, dissolving the extract in a minimal amount of a suitable solvent (e.g., hexane) and storing at a low temperature (-20°C) can induce crystallization, aiding in purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of crude extract from Conyza bonariensis?
A1: The yield of crude methanolic extract from the dried leaves of Conyza bonariensis has been reported to be around 12.24% to 12.80%.[1]
Q2: Which solvent is most effective for the initial extraction of this compound?
A2: While several solvents can be used, methanol has been effectively used for initial maceration to obtain a crude extract.[1] For more targeted extraction of acetylenic compounds like this compound, solvents like chloroform and dichloromethane (B109758) have also been successfully employed.[3][5]
Q3: How can I confirm the presence and purity of this compound in my extract?
A3: The presence and purity of this compound can be confirmed using spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[4][5] Chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also crucial for identification and purity assessment.[2][3]
Q4: What part of the Conyza bonariensis plant should be used for extraction?
A4: this compound has been successfully isolated from various parts of the plant. Studies have utilized the leaves, aerial parts, and roots for extraction.[1][3] The choice of plant part may influence the overall yield and the profile of co-extracted compounds.
Q5: Are there any alternative extraction methods to maceration?
A5: Yes, other methods such as ultrasonication-assisted extraction can be used. For instance, dried plant roots have been extracted with chloroform using ultrasonication for 30 minutes followed by overnight maceration.[3] Pressurized hot water extraction has also been mentioned as a green and sustainable method.[6]
Experimental Protocols
Protocol 1: Maceration and Liquid-Liquid Partitioning
This protocol is based on the method described for obtaining fractions of varying polarity.[1]
-
Plant Material Preparation:
-
Dry the leaves of Conyza bonariensis at 37°C for 48 hours.
-
Pulverize the dried leaves using a hand mill and pass them through a 0.5 mm mesh sieve.
-
-
Maceration:
-
Macerate 100 g of the dried plant powder with methanol for 48 hours at room temperature.
-
Filter the mixture and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Solubilize the crude extract in a mixture of methanol and water (1:1 v/v).
-
Perform successive extractions with solvents of increasing polarity:
-
n-hexane (3 times)
-
Chloroform (3 times)
-
Ethyl acetate (3 times)
-
-
Evaporate the solvent from each fraction to obtain the respective extracts.
-
Protocol 2: Chloroform Extraction with Ultrasonication
This protocol is suitable for extracting compounds from the roots of the plant.[3]
-
Plant Material Preparation:
-
Dry the roots of Conyza bonariensis.
-
Grind the dried roots into a powder.
-
-
Extraction:
-
Extract 200 g of the dried root powder with 600 mL of chloroform.
-
Assist the extraction by ultrasonication for 30 minutes.
-
Allow the mixture to macerate overnight at room temperature.
-
Repeat the extraction process two more times with fresh chloroform.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure.
-
Data Presentation
Table 1: Yield of Crude Extract and Fractions from Conyza bonariensis Leaves
| Extraction Step | Yield (%) | Reference |
| Crude Methanol Extract | 12.24 - 12.80 | [1] |
| n-Hexane Fraction | 44.3 | [1] |
| Chloroform Fraction | 13.7 | [1] |
| Ethyl Acetate Fraction | 3.0 | [1] |
| Aqueous Fraction | 37.9 | [1] |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for low yield of this compound.
References
- 1. Antioxidant activity and GC-MS profile of Conyza bonariensis L. leaves extract and fractions [redalyc.org]
- 2. scirp.org [scirp.org]
- 3. Chemical Composition of Different Extracts of Conyza bonariensis: Insecticidal and Nematicidal Activities [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Acetylenic Furanone from Conyza bonariensis, Identified for the First Time with Allelopathic Activity against Cuscuta campestris [mdpi.com]
- 6. researchgate.net [researchgate.net]
Overcoming low solubility of (4Z)-Lachnophyllum Lactone in experimental setups
Welcome to the technical support center for (4Z)-Lachnophyllum Lactone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the handling and application of this compound, with a primary focus on its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring acetylenic furanone.[1][2] It is a solid at room temperature and has a LogP of 2.28, indicating it is a lipophilic compound.[3] It has demonstrated a range of biological activities, including phytotoxic (herbicidal), fungitoxic, nematicidal, and antileishmanial effects.[1][2]
Q2: I am having trouble dissolving this compound in my aqueous buffer for an experiment. What should I do?
A2: Due to its lipophilic nature, this compound has very low solubility in water. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.
Q3: Which organic solvents are recommended for creating a stock solution of this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for creating stock solutions. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.
Q4: What is a typical final concentration of DMSO that is well-tolerated in cell-based assays?
A4: For most cell-based assays, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v), and ideally below 0.1% (v/v), to minimize solvent-induced artifacts or toxicity. Always include a vehicle control in your experimental design, which consists of the assay medium with the same final concentration of the organic solvent used to dissolve the test compound.
Q5: My compound is precipitating out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A5: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Please refer to the troubleshooting guide below for detailed strategies to address this problem.
Troubleshooting Guide: Overcoming Low Solubility
This guide provides systematic approaches to address solubility challenges with this compound in your experimental setups.
Issue 1: Compound Precipitation upon Dilution of Organic Stock Solution
-
Possible Cause: The concentration of the compound in the final aqueous medium exceeds its solubility limit, even with a small amount of co-solvent.
-
Solutions:
-
Reduce the Final Concentration: Determine if a lower final concentration of this compound would still be effective for your experiment. Published studies have shown biological activity at concentrations as low as 24.8 µg/mL.[1]
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., DMSO) may help keep the compound in solution. However, always validate the tolerance of your system to the solvent.
-
Use of Surfactants: Incorporating a non-ionic surfactant like Tween 80 can help to create a stable dispersion of the compound in the aqueous medium. A common method involves preparing the in vivo formulation by mixing the DMSO stock solution with PEG300 and then Tween 80 before adding the aqueous solution.
-
Use of Suspending Agents: For in vivo oral formulations, suspending agents like carboxymethylcellulose sodium (CMC-Na) can be used to create a uniform suspension.
-
Issue 2: Requirement for a Higher Concentration of the Compound in an Aqueous System
-
Possible Cause: The experimental design necessitates a concentration of this compound that is difficult to achieve in a purely aqueous or low co-solvent system.
-
Solutions:
-
Formulation with Solubilizing Agents: For in vivo studies, consider formulating this compound with agents like PEG400 or Tween 80 to improve its solubility and bioavailability.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be explored, although this requires specialized formulation development.
-
Quantitative Data Summary
| Biological Activity | Organism/Cell Line | Effective Concentration (IC50/EC50) | Solvent System for Assay |
| Phytotoxicity | Cuscuta campestris | 24.8 µg/mL | 2% DMSO in sterile distilled water[1] |
| Phytotoxicity | Lemna paucicostata | 104 µM | Not specified |
| Antifungal Activity | Verticillium dahliae | 1 mM | Not specified |
| Nematicidal Activity | Meloidogyne incognita | IC50 = 18.9 mg L⁻¹ | Water, Tween 20, and DMSO |
| Antileishmanial Activity | Leishmania infantum | EC50 < 61.2 µM | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Phytotoxicity Assay
This protocol is adapted from a study on the phytotoxic effects of this compound on Cuscuta campestris.[1]
-
Prepare a Stock Solution: Accurately weigh a desired amount of this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 5 mg/mL). Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to obtain a range of concentrations for generating a dose-response curve.
-
Preparation of Working Solutions: Dilute the DMSO stock or its dilutions into sterile distilled water to achieve the desired final concentrations (e.g., 100, 75, 50, 25, 10, and 5 µg/mL). The final concentration of DMSO in all working solutions, including the vehicle control, should be constant and not exceed a level that affects the biological system (e.g., 2%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to sterile distilled water without the compound.
-
Application: The working solutions and the vehicle control are then used in the bioassay as per the specific experimental design.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Hypothesized Signaling Pathway: Michael Addition and Cellular Effects
The biological activity of this compound may be attributed to its α,β-unsaturated carbonyl group, which can act as a Michael acceptor. This chemical feature allows the compound to potentially react with nucleophilic groups in cellular macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition or disruption of protein function, ultimately resulting in cellular stress and the observed biological effects.
Caption: Hypothesized mechanism of action via Michael addition.
References
Identifying and minimizing degradation products of (4Z)-Lachnophyllum Lactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with (4Z)-Lachnophyllum Lactone. The information is designed to help identify and minimize degradation products during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring polyacetylene derivative belonging to the class of γ-alkylidenebutenolides. It has garnered interest for its potential biological activities. However, the unsaturated lactone ring and the conjugated enyne system make the molecule susceptible to degradation under various experimental and storage conditions. Understanding and controlling this degradation is crucial for obtaining accurate and reproducible experimental results and for the development of any potential therapeutic applications.
Q2: What are the primary factors that can cause the degradation of this compound?
The stability of this compound can be influenced by several factors, including:
-
pH: The lactone ring is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: The conjugated system in the molecule suggests potential photosensitivity, leading to isomerization or other photochemical reactions upon exposure to light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: What are the likely degradation pathways for this compound?
Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The ester bond in the butenolide ring can be cleaved by water, especially under acidic or basic conditions, to form the corresponding hydroxy carboxylic acid.
-
Isomerization: The (4Z)-double bond can isomerize to the more stable (4E)-configuration, particularly when exposed to light, heat, or certain catalysts.
-
Oxidation: The double and triple bonds are susceptible to oxidation, which can lead to a variety of products, including epoxides, aldehydes, ketones, or carboxylic acids, ultimately leading to cleavage of the side chain.
-
Polymerization: Under certain conditions, such as high concentration or in the presence of initiators, the unsaturated system could potentially undergo polymerization.
Q4: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented in the literature, based on the predicted degradation pathways, the following structures are likely to be observed:
-
(4E)-Lachnophyllum Lactone: The geometric isomer of the parent compound.
-
Hydroxy carboxylic acid: Resulting from the hydrolysis of the lactone ring.
-
Oxidized derivatives: Various products arising from the oxidation of the side chain's double and triple bonds. The exact structures would depend on the specific oxidative conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity over time in solution. | Hydrolysis of the lactone ring. | Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH (e.g., pH 5-6) and store at low temperatures (2-8 °C or -20 °C). |
| Appearance of a new, closely eluting peak in HPLC analysis. | Isomerization from the (4Z) to the (4E) form. | Protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to heat. |
| Observation of multiple, unidentified peaks in the chromatogram after storage or stress testing. | Oxidative degradation or polymerization. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. Consider adding antioxidants if compatible with the experimental setup. |
| Inconsistent biological activity in assays. | Degradation of the active compound. | Always use freshly prepared solutions of this compound for biological experiments. Perform a purity check (e.g., by HPLC) before use if the solution has been stored. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions, based on ICH guidelines.
1. Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or HPLC-MS system with a C18 column
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of acetonitrile and 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at 80°C for 48 hours.
-
Dissolve a sample in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC.
-
3. Analysis:
-
Analyze all samples by HPLC-UV or HPLC-MS.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the parent compound and any degradation products.
-
Mass spectrometry can be used to propose structures for the major degradation products.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30), and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely in the range of 220-280 nm).
-
Column Temperature: 25 °C
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products | Retention Time(s) of Major Degradation Products (min) |
| 0.1 M HCl, 60°C, 24h | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| 0.1 M NaOH, RT, 4h | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| 3% H₂O₂, RT, 24h | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| Solid, 80°C, 48h | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| Photostability | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Predicted degradation pathways of this compound.
Refining reaction conditions for the synthesis of (4Z)-Lachnophyllum Lactone analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (4Z)-Lachnophyllum Lactone and its analogs.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the most common synthetic strategy for preparing this compound and its analogs?
A1: The most recently reported and scalable methodology involves a one-pot, Pd-Cu bimetallic cascade cross-coupling cyclization.[1][2] This reaction couples a terminal alkyne with (Z)-3-iodoacrylic acid to form the γ-ylidene butenolide core structure. This versatile strategy can be adapted to produce various natural analogs.[2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are a suitable terminal alkyne, which will form the side chain of the lactone, and (Z)-3-iodoacrylic acid, which serves as the precursor for the butenolide ring.
Troubleshooting Low Yield or No Reaction
Q3: My reaction is not proceeding, or the yield is very low. What are the potential causes?
A3: Several factors could contribute to low or no product formation. Consider the following:
-
Catalyst Inactivity: The palladium and copper catalysts are sensitive to air and moisture. Ensure you are using fresh, high-quality catalysts and that anhydrous and anaerobic reaction conditions are maintained.[3] The use of an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Improper Reagent Stoichiometry: Carefully verify the equivalents of all reagents, especially the catalysts, ligands, and base.
-
Suboptimal Temperature: The reaction may require a specific temperature to proceed efficiently. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious as higher temperatures can also promote side reactions.
-
Poor Quality of Starting Materials: Ensure that the terminal alkyne and (Z)-3-iodoacrylic acid are pure. Impurities can poison the catalyst or participate in unwanted side reactions.
Q4: How can I ensure my reaction conditions are strictly anhydrous and anaerobic?
A4: All glassware should be oven-dried before use.[1] Solvents should be obtained from a solvent purification system or freshly distilled over an appropriate drying agent.[1] Standard inert atmosphere techniques, such as using a nitrogen or argon manifold and Schlenk lines, should be employed for handling air- and moisture-sensitive reagents.[1]
Troubleshooting Side Product Formation
Q5: I am observing significant formation of alkyne homocoupling (Glaser coupling) products. How can this be minimized?
A5: The formation of alkyne dimers is a common side reaction in Sonogashira couplings, often promoted by the presence of the copper co-catalyst and oxygen.[4] To minimize this:
-
Thoroughly degas your reaction mixture and maintain a strict inert atmosphere to exclude oxygen.
-
Consider using a copper-free Sonogashira protocol, although this may require different ligands and reaction conditions.[4][5]
Q6: Besides Glaser coupling, what other side products might I expect?
A6: Other potential side products include intermolecular esters or polymers, especially if the reaction is not performed under high dilution conditions. Isomerization of the exocyclic double bond from the Z to the E isomer can also occur.
Troubleshooting Stereoselectivity Issues
Q7: The stereoselectivity of my reaction is low, and I am obtaining a mixture of (Z) and (E) isomers. How can I improve the Z-selectivity?
A7: The (Z)-geometry of the exocyclic double bond is a key feature of this compound. The choice of catalyst system and reaction conditions is critical for maintaining this stereochemistry. The use of a Pd-Cu bimetallic system with appropriate ligands generally favors the formation of the Z-isomer. If E/Z mixtures are obtained, they can often be separated by column chromatography. In some cases, photoisomerization methods can be used to convert the Z-isomer to the E-isomer if desired.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound Analogs
| Entry | Terminal Alkyne | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-octyne (B150090) | This compound | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 85 | [2] |
| 2 | 1-decyne | (4Z)-Dec-2-en-4-yn-4-olide | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 82 | [2] |
| 3 | Phenylacetylene | (4Z)-5-Phenyl-pent-2-en-4-yn-4-olide | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 90 | [2] |
| 4 | 3-butyn-1-ol | (4Z)-5-(2-Hydroxyethyl)-pent-2-en-4-yn-4-olide | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 75 | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a reported scalable synthesis.[2]
Materials:
-
(Z)-3-iodoacrylic acid
-
1-octyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (Z)-3-iodoacrylic acid (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagents: Add anhydrous THF, followed by triethylamine (3.0 equiv). Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) to the reaction mixture.
-
Substrate Addition: Add 1-octyne (1.2 equiv) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: Troubleshooting decision tree for the key cyclization step.
Caption: Potential side reactions in the synthesis of this compound analogs.
References
- 1. rsc.org [rsc.org]
- 2. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the environmental impact of (4Z)-Lachnophyllum Lactone extraction
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce the environmental impact of (4Z)-Lachnophyllum Lactone extraction. It offers detailed troubleshooting guides and frequently asked questions for implementing greener extraction alternatives.
Introduction to Sustainable Extraction
This compound, a bioactive metabolite isolated from plants such as Conyza bonariensis, has garnered interest for its phytotoxic and antifungal properties.[1][2] Traditional extraction methods, like Soxhlet, often rely on large volumes of petroleum-based solvents and significant energy input, contributing to a considerable environmental footprint.[3][4] Green chemistry principles encourage the adoption of innovative technologies that minimize or eliminate hazardous substances, reduce energy consumption, and utilize renewable resources.[3] This guide focuses on sustainable alternatives such as Pressurized Hot Water Extraction (PHWE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). These methods offer significant advantages in reducing solvent use, extraction time, and energy consumption, aligning with modern standards for environmentally responsible research and manufacturing.[5][6]
Comparative Analysis of Extraction Methods
Choosing an extraction method requires balancing efficiency with environmental impact. Green extraction technologies significantly reduce solvent and energy consumption compared to conventional methods.
Table 1: Quantitative Comparison of Extraction Methods for Phytochemicals
| Parameter | Conventional (Soxhlet) | PHWE / PLE | SFE (with scCO₂) | UAE | MAE |
| Solvent Consumption | Very High (~200-500 mL/10g)[7] | Low to Medium (Water/Ethanol) | Very Low (Recyclable CO₂) | Low (~20-100 mL/10g) | Low (~10-30 mL/g)[8] |
| Typical Solvents | Hexane, Toluene, Dichloromethane[7] | Water, Ethanol (B145695) | Supercritical CO₂, Ethanol (co-solvent) | Ethanol, Methanol, Water | Ethanol, Water |
| Extraction Time | Long (6-24 hours)[4] | Very Short (4-20 min)[1][9] | Short (10-60 min)[10] | Short (5-30 min)[11] | Very Short (1-15 min)[8] |
| Energy Consumption | High | Medium | Medium-High (due to pressure) | Low | Low |
| Typical Yield | Method-Dependent | High[9] | High & Selective | High | High |
| CO₂ Footprint | High | Low | Low (with CO₂ recycling)[12] | Low | Low |
Experimental Protocols
Protocol 1: Conventional Soxhlet Extraction (Baseline)
This method is provided as a baseline for comparison. Due to its significant environmental impact, its use is discouraged.
Objective: Extract total phytochemicals from Conyza bonariensis.
Methodology:
-
Preparation: Air-dry and grind 20 g of Conyza bonariensis plant material to a coarse powder.
-
Loading: Place the powdered material into a cellulose (B213188) thimble and position it inside the Soxhlet extractor.
-
Solvent Addition: Add 300 mL of n-hexane to a round-bottom flask attached to the extractor.
-
Extraction: Heat the flask to the boiling point of n-hexane (~69°C). Allow the process to run for 8-12 hours, completing multiple solvent cycles.
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator.
-
Purification: The crude extract requires further purification, typically via liquid-liquid extraction and chromatography, to isolate this compound.[13]
Protocol 2: Pressurized Hot Water Extraction (PHWE) - Recommended Green Method
A proven green and sustainable method for obtaining this compound with high efficiency.[1]
Objective: Selective extraction of this compound from Conyza bonariensis.
Methodology:
-
Preparation: Mill 10 g of dried Conyza bonariensis material.
-
System Setup: Use a pressurized liquid extraction system.
-
Parameters:
-
Solvent: Deionized Water
-
Temperature: 100°C
-
Pressure: Maintain pressure sufficient to keep water in a liquid state (e.g., 10-15 MPa).
-
Extraction Cycles: Perform 4 static extraction cycles of 1 minute each.
-
-
Collection: Collect the aqueous extract after each cycle.
-
Post-Extraction: The resulting extract can be used directly or further purified if necessary. This method has yielded approximately 1.46 mg/g of this compound.[1]
Protocol 3: Supercritical Fluid Extraction (SFE)
Objective: Green extraction of this compound using supercritical CO₂.
Methodology:
-
Preparation: Grind 10 g of dried plant material to a consistent particle size (~0.5 mm).
-
Loading: Pack the ground material uniformly into the extraction vessel.
-
System Parameters (Starting Point):
-
Supercritical Fluid: CO₂
-
Co-solvent: 5-10% Ethanol (to increase polarity)
-
Temperature: 45°C
-
Pressure: 30 MPa (300 bar)
-
CO₂ Flow Rate: 2-4 L/min
-
-
Extraction:
-
Static Phase: Allow the system to pressurize and equilibrate for 20-30 minutes.
-
Dynamic Phase: Begin the CO₂ flow and collect the extract in the separator vessel by reducing the pressure. Run for 60-90 minutes.
-
-
Collection: Collect the precipitated extract from the separator.
Protocol 4: Ultrasound-Assisted Extraction (UAE)
Objective: Rapid, low-temperature extraction of this compound.
Methodology:
-
Preparation: Mix 10 g of powdered plant material with 100 mL of 70% aqueous ethanol in a glass beaker.
-
System Setup: Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Parameters:
-
Frequency: 20-40 kHz
-
Power: 100-200 W
-
Temperature: 40-50°C
-
Time: 20 minutes
-
-
Extraction: Expose the mixture to ultrasonic waves for the specified duration.
-
Separation: Filter the mixture to separate the plant residue from the liquid extract.
-
Solvent Removal: Use a rotary evaporator to remove the ethanol.
Protocol 5: Microwave-Assisted Extraction (MAE)
Objective: High-speed extraction of this compound.
Methodology:
-
Preparation: Place 10 g of powdered plant material into a microwave-safe extraction vessel. Add 100 mL of 70% aqueous ethanol.
-
System Setup: Place the vessel in a microwave extractor.
-
Parameters:
-
Microwave Power: 400-600 W (use pulsed irradiation to avoid overheating)
-
Temperature: Set a maximum temperature of 70°C to prevent degradation.
-
Time: 5-10 minutes
-
-
Extraction: Irradiate the sample under the set conditions.
-
Separation: After cooling, filter the mixture to separate the solid residue.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
Troubleshooting Guides
Supercritical Fluid Extraction (SFE) Troubleshooting
| Issue | Potential Cause(s) | Step-by-Step Troubleshooting |
| Low or No Yield | 1. Incorrect Density (P/T): The CO₂ density is not optimal for solvating the target lactone. 2. Low Polarity: Pure scCO₂ is non-polar and may not efficiently extract semi-polar lactones. 3. Matrix Effects: Poor penetration of the fluid into the plant matrix. 4. Flow Rate Too High: Insufficient residence time for solvation. | 1. Adjust Pressure: Increase pressure in increments of 5 MPa (50 bar) to enhance fluid density and solvating power.[14] 2. Add Co-solvent: Introduce a polar co-solvent like ethanol (start at 5% v/v) to increase the polarity of the supercritical fluid.[15] 3. Pre-treat Material: Ensure the plant material is finely and uniformly ground (0.4-0.8 mm). Pre-soaking with the co-solvent can also help. 4. Reduce Flow Rate: Lower the CO₂ flow rate to increase contact time between the fluid and the sample matrix. 5. Increase Temperature: A moderate temperature increase (e.g., to 50-60°C) can improve mass transfer, but be aware of the crossover pressure effect where solubility might decrease.[16] |
| Co-extraction of Waxes / Undesired Compounds | 1. High Fluid Density: High pressure/low temperature conditions increase the solubility of a wide range of compounds. 2. Single-Step Separation: The separation conditions are not selective enough. | 1. Fractional Separation: Use a two-step separation process. Set the first separator at a higher pressure to precipitate high-molecular-weight compounds (like waxes) and the second separator at a lower pressure to collect the target compounds.[14] 2. Stepwise Extraction: Perform an initial extraction at lower pressure (e.g., 15-20 MPa) to remove highly soluble, non-polar compounds first. Then, increase the pressure to extract the target lactone.[17] |
| Restrictor Clogging | 1. Analyte Precipitation: Rapid pressure drop causes the extracted compounds to solidify and block the restrictor. 2. Water/Ice Formation: Presence of excess water in the raw material or CO₂. | 1. Heat the Restrictor: Gently heat the back-pressure regulator or restrictor to prevent solidification of the extract. 2. Use a Co-solvent: A co-solvent like ethanol can help keep the analytes in solution during depressurization. 3. Ensure Dry Material: Thoroughly dry the plant material before extraction to minimize water content. |
Ultrasound-Assisted Extraction (UAE) Troubleshooting
| Issue | Potential Cause(s) | Step-by-Step Troubleshooting |
| Low Extraction Efficiency | 1. Insufficient Power/Amplitude: The acoustic cavitation is not intense enough to disrupt cell walls effectively. 2. Poor Solvent Choice: The solvent does not have the appropriate polarity for the target compound. 3. High Viscosity: A high solid-to-liquid ratio increases viscosity, dampening the cavitation effect.[11] 4. Temperature Too Low: Low temperatures can decrease solubility and mass transfer rates. | 1. Increase Ultrasonic Power: Gradually increase the power output or the amplitude of the ultrasonic probe. 2. Optimize Solvent: Test different concentrations of aqueous ethanol (e.g., 50%, 70%, 90%). For lactones, a moderately polar solvent is usually effective. 3. Decrease Solid-to-Liquid Ratio: Increase the amount of solvent (e.g., from 1:10 to 1:15 or 1:20 g/mL) to reduce the slurry's viscosity.[11] 4. Increase Temperature: Raise the extraction temperature moderately (e.g., to 50-60°C) to enhance solubility, but avoid temperatures near the solvent's boiling point. |
| Analyte Degradation | 1. Formation of Free Radicals: Intense sonication can generate free radicals, which may degrade sensitive compounds. 2. Localized Hot Spots: The collapse of cavitation bubbles can create localized high-temperature zones. | 1. Use Pulsed Ultrasound: Apply ultrasound in pulses (e.g., 10 seconds on, 5 seconds off) to allow for heat dissipation. 2. Control Temperature: Use a cooling jacket or an ice bath to maintain a constant, low extraction temperature. 3. Reduce Extraction Time: Optimize for the shortest possible extraction time that still provides a good yield. 4. Work in an Inert Atmosphere: Purge the solvent and extraction vessel with nitrogen or argon to minimize oxidation. |
| Inconsistent Results | 1. Non-uniform Energy Distribution: In an ultrasonic bath, the energy is not uniform. The position of the vessel matters. 2. Probe Fouling: Material may build up on the tip of the ultrasonic probe, reducing its efficiency. | 1. Standardize Vessel Position: For baths, mark the optimal position and use it for all experiments. For better consistency, switch to a probe-type sonicator which delivers energy more directly.[11] 2. Clean the Probe: Clean the ultrasonic probe tip between each extraction to ensure consistent energy delivery. |
Microwave-Assisted Extraction (MAE) Troubleshooting
| Issue | Potential Cause(s) | Step-by-Step Troubleshooting |
| Thermal Degradation of Lactone | 1. Excessive Temperature: High microwave power leads to rapid heating beyond the thermal stability limit of the analyte.[18] 2. "Hot Spots": Uneven microwave field distribution creates localized areas of very high temperature. | 1. Reduce Microwave Power: Use a lower power setting (e.g., start at 300-400 W). 2. Use Pulsed Microwaves: Apply power intermittently (e.g., 30 seconds on, 30 seconds off) to allow for temperature equilibration and prevent overheating. 3. Control Temperature: Use a system with an integrated temperature sensor and set a maximum temperature limit (e.g., 70-80°C for semi-thermolabile compounds). 4. Ensure Agitation: Use magnetic or mechanical stirring to distribute the heat more evenly and eliminate hot spots. 5. Consider Vacuum MAE: Performing the extraction under vacuum lowers the solvent's boiling point, allowing for extraction at lower temperatures.[1] |
| Low Yield | 1. Inappropriate Solvent: The solvent has a low dielectric constant and does not heat effectively in the microwave field. 2. Insufficient Power or Time: The energy delivered is not enough to break the cell walls and facilitate leaching. 3. Dry Sample: Microwaves heat polar molecules effectively. Overly dry plant material may not heat efficiently. | 1. Select a Polar Solvent: Choose a solvent with a high dielectric constant, such as ethanol, methanol, or water. Mixtures of ethanol and water are often ideal.[18] 2. Moisten the Sample: If using a non-polar solvent, pre-moisten the plant material with a small amount of water to serve as the target for microwave heating. 3. Optimize Power and Time: Systematically increase the microwave power and/or extraction time. Use an experimental design (e.g., Response Surface Methodology) to find the optimal balance that maximizes yield without causing degradation. |
| Risk of Arcing or Explosion | 1. Metal Objects: Presence of metal in the sample or vessel. 2. Closed-Vessel Over-Pressurization: Heating a volatile solvent in a sealed vessel can lead to a dangerous buildup of pressure. | 1. Remove All Metal: Ensure no metal (staples, foil, etc.) is present in the microwave cavity. 2. Use Pressure-Rated Vessels: For closed-vessel MAE, only use vessels designed to withstand high pressures and ensure the system has a reliable pressure relief mechanism. 3. Monitor Pressure: Use a system with real-time pressure monitoring and control. 4. Ventilate Properly: Ensure the equipment is in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: Why should I switch from conventional Soxhlet extraction to a green alternative? A1: Switching from Soxhlet extraction reduces environmental impact by significantly cutting down on the use of hazardous organic solvents, lowering energy consumption, and shortening extraction times from many hours to minutes.[3][4] This not only makes your research more sustainable but can also improve extract quality by preventing the degradation of thermolabile compounds like this compound.[18]
Q2: Are green extraction methods scalable for industrial production? A2: Yes, many green extraction methods are scalable, but each presents unique challenges. MAE and UAE are generally considered easier to scale up for small to medium-sized production. Supercritical Fluid Extraction (SFE) is already used for large-scale industrial processes like decaffeination and hop extraction.[17] However, the initial capital investment for SFE equipment is high, and scaling up requires careful optimization of parameters like fluid dynamics and mass transfer.[19]
Q3: What are the regulatory considerations when choosing an extraction solvent? A3: Regulatory bodies like the FDA and EMA have strict guidelines on residual solvents in pharmaceutical products (ICH Q3C guidelines).[5][15][20] Solvents are categorized into classes based on their toxicity. Class 1 solvents (e.g., benzene) should be avoided. Class 2 solvents (e.g., hexane, dichloromethane) have strict limits. Class 3 solvents (e.g., ethanol, acetone) have low toxic potential and are preferred.[5] Green solvents like water and supercritical CO₂ are generally recognized as safe (GRAS) and leave no harmful residues, simplifying regulatory compliance.[17]
Q4: Can I use the same solvent for different green extraction techniques? A4: Often, yes. Solvents like ethanol and water are versatile and can be used in UAE, MAE, and as co-solvents in SFE. However, the optimal solvent or solvent/water ratio may differ for each technique. For MAE, a solvent with a high dielectric constant is necessary for efficient heating.[18] For SFE, a co-solvent is chosen based on its ability to modify the polarity of the supercritical fluid.
Q5: How do I choose the best green extraction method for this compound? A5: The choice depends on your priorities.
-
For Proven Efficiency and Sustainability: Pressurized Hot Water Extraction (PHWE) has been specifically optimized for this compound and uses only water, making it an excellent choice.[1]
-
For High Selectivity and Purity: Supercritical Fluid Extraction (SFE) is ideal, as you can finely tune its selectivity by adjusting pressure and temperature, yielding a very pure extract without residual solvent.[16]
-
For Speed and Low Cost: Microwave-Assisted Extraction (MAE) offers the fastest extraction times.[8]
-
For Thermolabile Compounds: Ultrasound-Assisted Extraction (UAE) can be performed at low temperatures, minimizing the risk of degradation.[11]
Visualizations
Experimental Workflow Comparison
Caption: Comparative workflow of conventional vs. green extraction methods.
Troubleshooting Logic for Low Yield in SFE
Caption: Stepwise troubleshooting logic for low extraction yield in SFE.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nisargabiotech.com [nisargabiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. nisargabiotech.com [nisargabiotech.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioactivity of (4Z)-Lachnophyllum Lactone and its Analogues: A Guide for Researchers
(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the bioactivity of this compound and its synthetic analogues, offering a valuable resource for researchers, scientists, and drug development professionals. The information presented is supported by experimental data from various studies, with a focus on phytotoxic, antifungal, nematicidal, antileishmanial, and antimycobacterial properties.
Data Presentation: A Comparative Overview of Bioactivity
The following table summarizes the quantitative bioactivity data for this compound and its analogues. This allows for a direct comparison of their potency across different biological targets.
| Compound | Bioactivity | Target Organism/Cell Line | Metric | Value | Reference |
| This compound | Allelopathic/Phytotoxic | Cuscuta campestris | IC50 | 24.8 µg/mL | [1][2] |
| Phytotoxic | Lemna paucicostata | IC50 | 104 µM | [3] | |
| Phytotoxic | Lepidium sativum (shoot length) | EC50 | 85.89 mg L⁻¹ | [1] | |
| Radicle Growth Inhibition | Orobanche minor | >70% inhibition | @ 0.3 mM | ||
| Radicle Growth Inhibition | Phelipanche ramosa | >40% inhibition | @ 0.3 mM | ||
| Seed Germination Inhibition | Conyza bonariensis | High inhibition | @ 0.1 mM | ||
| Antifungal | Verticillium dahliae | Mycelial growth reduction | @ 1 mM | [4][5] | |
| Nematicidal | Meloidogyne incognita | Potent activity | - | ||
| Antileishmanial | Leishmania infantum | Strong potency | - | [6] | |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | Moderate activity | - | [6] | |
| Ecotoxicity | Aliivibrio fischeri | EC50 | 8.078 mg L⁻¹ | [1] | |
| Ecotoxicity | Raphidocelis subcapitata | EC50 | 9.880 mg L⁻¹ | [1] | |
| Ecotoxicity | Daphnia magna | EC50 | 1.728 mg L⁻¹ | [1] | |
| (4E)-Lachnophyllum lactone | Phytotoxic | Various parasitic weeds | Similar to (4Z)-isomer | - | [4][5] |
| (4Z,8Z)-Matricaria lactone | Phytotoxic | Various parasitic weeds | Similar to this compound | - | [4][5] |
| Ecotoxicity | Aliivibrio fischeri | EC50 | 0.642 mg L⁻¹ | [1] | |
| Ecotoxicity | Raphidocelis subcapitata | EC50 | 4.520 mg L⁻¹ | [1] | |
| Ecotoxicity | Daphnia magna | EC50 | 2.239 mg L⁻¹ | [1] | |
| Phytotoxic | Lepidium sativum (shoot length) | EC50 | 82.30 mg L⁻¹ | [1] | |
| Lactone analogue with C10 lipophilic appendage | Antimycobacterial | Mycobacterium tuberculosis H37Rv | Highest potency in series | - | [6] |
| (2Z)-Lachnophyllum methyl ester | Nematicidal | Meloidogyne incognita | Potent activity | - | [6] |
| Antileishmanial | Leishmania infantum | Strong potency | - | [6] | |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | Moderate activity | - | [6] |
Experimental Protocols
Detailed methodologies for the key bioassays are crucial for the replication and extension of these findings.
Phytotoxicity Assay against Cuscuta campestris
This protocol is adapted from studies investigating the allelopathic effects of this compound.[1][2]
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterilized distilled water to achieve the desired concentrations. A solvent control is prepared with the same final concentration of the solvent.
-
Seed Germination: Cuscuta campestris seeds are surface-sterilized and placed on filter paper moistened with the test solutions in Petri dishes.
-
Incubation: The Petri dishes are incubated in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection: After a set period (e.g., 7 days), seedling growth (radicle and hypocotyl length) is measured.
-
Analysis: The percentage of inhibition is calculated relative to the solvent control. The IC50 value (the concentration that inhibits growth by 50%) is determined by regression analysis.
Antifungal Assay against Verticillium dahliae
This protocol describes the evaluation of antifungal activity against the plant pathogen Verticillium dahliae.[4][5]
-
Culture Preparation: Verticillium dahliae is cultured on a suitable medium, such as Potato Dextrose Agar (PDA).
-
Preparation of Test Plates: The test compound is dissolved in a solvent and added to the molten PDA medium at various concentrations. The medium is then poured into Petri dishes.
-
Inoculation: A mycelial plug from an actively growing culture of V. dahliae is placed in the center of each test plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of mycelial growth inhibition is calculated.
Nematicidal Assay
This is a general protocol for assessing nematicidal activity.[6]
-
Nematode Culture: A population of the target nematode (e.g., Meloidogyne incognita) is maintained on a suitable host plant.
-
Preparation of Test Solutions: The test compounds are dissolved in a solvent and diluted with water.
-
Exposure: A suspension of nematodes (e.g., second-stage juveniles) is exposed to different concentrations of the test compounds in multi-well plates.
-
Incubation: The plates are incubated at room temperature for a specified period (e.g., 24, 48, 72 hours).
-
Data Collection: The number of dead or immobile nematodes is counted under a microscope. Probing with a fine needle can be used to confirm mortality.
-
Analysis: The percentage of mortality is calculated, and the LC50 value (the concentration that causes 50% mortality) is determined.
Antileishmanial Assay
This protocol outlines the procedure for evaluating activity against Leishmania parasites.[6]
-
Parasite Culture: Leishmania infantum promastigotes are cultured in a suitable liquid medium.
-
Assay Setup: The test compounds are serially diluted in a 96-well plate. Promastigotes are then added to each well.
-
Incubation: The plates are incubated at the appropriate temperature (e.g., 26°C) for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay, which measures metabolic activity.
-
Analysis: The EC50 value (the concentration that inhibits parasite growth by 50%) is calculated from the dose-response curve.
Antimycobacterial Assay
This protocol is used to assess the activity against Mycobacterium tuberculosis.[6]
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in a suitable broth medium.
-
Assay Setup: The test compounds are serially diluted in a 96-well plate. The bacterial suspension is then added to each well.
-
Incubation: The plates are incubated at 37°C for several days.
-
Growth Assessment: Bacterial growth is assessed by measuring the optical density or by using a viability indicator dye like resazurin.
-
Analysis: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth, is determined.
Visualizations: Workflows and Pathways
To further elucidate the research process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and bioactivity screening of this compound and its analogues.
Caption: Postulated mechanism of phytotoxic action for this compound and its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Plants | 81122-95-4 | Invivochem [invivochem.com]
- 4. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(4Z)-Lachnophyllum Lactone: A Bioherbicidal Alternative to Conventional Synthetic Herbicides?
A Comparative analysis of the efficacy of the natural compound (4Z)-Lachnophyllum Lactone against traditional synthetic herbicides reveals its potential as a targeted bioherbicide, particularly for parasitic weeds. While direct quantitative comparisons are challenging due to differing experimental methodologies, this guide provides a comprehensive overview of the available data to inform researchers, scientists, and drug development professionals.
This compound, a naturally occurring acetylenic furanone, has demonstrated significant phytotoxic activity, particularly against the parasitic weed Cuscuta campestris (dodder).[1][2] This has positioned it as a potential bioherbicidal candidate, offering a more targeted and potentially environmentally benign alternative to broad-spectrum synthetic herbicides. This guide synthesizes the current scientific findings on the efficacy of this compound and compares it with conventional synthetic herbicides for which data on the control of the same weed species are available.
Quantitative Efficacy Analysis
Direct comparison of the herbicidal potency of this compound with conventional synthetic herbicides is hampered by the different methodologies used in published studies. The efficacy of this compound has been primarily assessed through in vitro dose-response assays, yielding IC50 values (the concentration required to inhibit a biological process by 50%). In contrast, the performance of synthetic herbicides is typically evaluated in greenhouse or field studies, with results reported as application rates (e.g., grams per hectare) and percentage of weed control.
The following tables summarize the available quantitative data for this compound and several conventional synthetic herbicides against Cuscuta campestris.
Table 1: In Vitro Efficacy of this compound against Cuscuta campestris
| Compound | Target Weed Species | Efficacy Metric (IC50) | Source |
| This compound | Cuscuta campestris | 24.8 µg/mL | [1][2] |
Table 2: Greenhouse and Field Efficacy of Conventional Synthetic Herbicides against Cuscuta campestris
| Herbicide | Application Rate | Efficacy (% Control) | Experimental Setting | Source |
| Pendimethalin | 1000 g/ha | Significant reduction in emergence | Field | [3] |
| Imazethapyr | 40 g/ha | 65-73% reduction in density | Field | [4] |
| Glyphosate | 50 g/ha | Checked growth for 25-30 days | Field | [3] |
| Propyzamide | 1750 g a.i./ha | 99-100% | Field |
It is crucial to note that the in vitro IC50 value for this compound and the field application rates for synthetic herbicides are not directly comparable. The former represents the intrinsic activity of the compound under controlled laboratory conditions, while the latter reflects the amount of herbicide needed to achieve control in a complex agricultural environment, influenced by factors such as soil type, climate, and application method.
Experimental Protocols
The methodologies employed to assess the efficacy of this compound and conventional herbicides differ significantly.
In Vitro Bioassay for this compound
The herbicidal activity of this compound against Cuscuta campestris was determined using a seedling growth bioassay. A detailed protocol, based on published studies, is as follows:
-
Seed Scarification and Sterilization: Cuscuta campestris seeds are first mechanically scarified to break dormancy. The seeds are then surface-sterilized, typically by immersion in a sodium hypochlorite (B82951) solution, followed by rinsing with sterile distilled water.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in sterile distilled water to achieve the desired test concentrations.
-
Petri Dish Assay: Sterile filter paper is placed in Petri dishes, and a known number of sterilized Cuscuta campestris seeds are evenly distributed on the paper.
-
Treatment Application: A specific volume of each test solution concentration is added to the respective Petri dishes. A control group is treated with a solution containing the same concentration of the solvent (e.g., DMSO) used for the test compound.
-
Incubation: The Petri dishes are sealed and incubated under controlled conditions of temperature and light for a defined period, typically several days.
-
Data Collection and Analysis: After the incubation period, the radicle length or seedling growth of the Cuscuta campestris is measured. The percentage of inhibition is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Field/Greenhouse Efficacy Testing of Conventional Herbicides
The efficacy of conventional herbicides is typically evaluated through greenhouse or field trials. The general protocol for these studies involves:
-
Plot Establishment: The experiment is set up in a field naturally or artificially infested with the target weed, Cuscuta campestris, or in pots under greenhouse conditions. The experimental design is usually a randomized complete block design with multiple replications.
-
Herbicide Application: The herbicides are applied at different rates, often including the recommended label rate, as well as lower and higher rates. Application is typically done using a calibrated sprayer to ensure uniform coverage. The timing of application (pre-emergence or post-emergence) is a critical factor.
-
Data Collection: Weed control is assessed visually at specific intervals after treatment, and/or by measuring weed biomass or density. Crop injury is also evaluated.
-
Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general experimental workflow for evaluating herbicide efficacy.
Caption: Experimental workflow for herbicide efficacy testing.
Conclusion
This compound demonstrates promising herbicidal activity in vitro, particularly against the parasitic weed Cuscuta campestris. Its mode of action and efficacy on a broader range of weed species warrant further investigation. While a direct quantitative comparison with conventional synthetic herbicides is challenging due to differing testing methodologies, the available data suggests that this compound could be a valuable tool in integrated weed management strategies, potentially offering a more selective and sustainable approach to controlling problematic parasitic weeds. Further research conducting head-to-head in vitro and in-field comparisons with conventional herbicides is necessary to fully elucidate its relative efficacy and potential for commercial development as a bioherbicide.
References
A Head-to-Head Comparison: (4Z)-Lachnophyllum Lactone Versus Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and potentially more sustainable antifungal agents is a critical endeavor in agricultural and pharmaceutical research. Naturally derived compounds, in particular, are gaining significant attention. One such molecule is (4Z)-Lachnophyllum lactone, a polyacetylene compound isolated from plants of the Conyza genus. This guide provides an objective, data-driven comparison of the in vitro antifungal efficacy of this compound against several key fungal pathogens, benchmarked against the performance of established commercial fungicides.
Performance Data at a Glance
The following table summarizes the available quantitative data on the antifungal activity of this compound and a selection of commercial fungicides against economically important fungal species. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources. Methodologies, such as the determination of Minimum Inhibitory Concentration (MIC) versus 50% effective concentration (EC50), may vary between studies, warranting careful interpretation.
| Fungal Species | This compound | Commercial Fungicide(s) | Fungicide Class | MIC / EC50 (µg/mL) |
| Verticillium dahliae | Active at 1 mM (approx. 160 µg/mL)[1][2] | Azoxystrobin | Strobilurin | EC50: <0.1[3] |
| Benomyl | Benzimidazole | EC50: <0.1[3] | ||
| Tebuconazole | Triazole | EC50: <0.1[3] | ||
| Aspergillus niger | 32 - 64[4] | Itraconazole | Triazole | MIC50: 0.5[5] |
| Posaconazole | Triazole | MIC50: ≤0.06–0.5[5][6] | ||
| Amphotericin B | Polyene | MIC50: 1[7] | ||
| Carbendazim & Thiram | Benzimidazole & Dithiocarbamate | 100% inhibition at 1000-1500 ppm[8] | ||
| Cladosporium sp. | 32 - 64[4] | Chlorothalonil | Chloronitrile | 0.25 - 0.5[9][10] |
| Azoxystrobin + Difenoconazole | Strobilurin + Triazole | 16 - 256[9][10] | ||
| Trifloxystrobin + Tebuconazole | Strobilurin + Triazole | 16 - 256[9][10] | ||
| Penicillium digitatum | 32 - 64[4] | Difenoconazole | Triazole | 99.2% inhibition at 100 ppm[11] |
| Propiconazole (B1679638) | Triazole | EC50: 0.104[12] | ||
| Azoxystrobin | Strobilurin | EC50: 0.014[13] | ||
| Imazalil | Imidazole | EC50: 0.026[14] |
Experimental Protocols: A Closer Look
The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing, with the broth microdilution method being a standard protocol.[15][16][17][18] This technique is crucial for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Key Steps in the Broth Microdilution Method:
-
Preparation of Antifungal Agent: The test compound, such as this compound or a commercial fungicide, is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium, typically RPMI-1640, within a 96-well microtiter plate.[15][17] This creates a gradient of concentrations to be tested.
-
Inoculum Preparation: The fungal species to be tested is cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or cells is then prepared and its concentration is standardized using a spectrophotometer or a hemocytometer to achieve a final concentration typically ranging from 0.4 x 10⁴ to 5 x 10⁴ cells/mL.[15]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. The plate also includes control wells: a growth control (no antifungal agent) and a sterility control (no fungus). The plate is then incubated at a specific temperature (e.g., 28-35°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth in the absence of inhibition.[17]
-
Determination of MIC: After incubation, the plates are visually inspected or read with a microplate reader to assess fungal growth. The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth is observed.[18]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound using the broth microdilution method.
Caption: Workflow for Antifungal Susceptibility Testing.
Unraveling the Mechanism of Action
While the precise signaling pathway of this compound is still under investigation, the antifungal activity of polyacetylenes and other lactones is generally attributed to their ability to disrupt fundamental cellular processes in fungi.[19][20] A plausible mechanism involves the interference with the fungal cell membrane's integrity and function, potentially leading to cell death.
The diagram below conceptualizes a potential signaling pathway affected by this compound, based on the known mechanisms of related compounds.
Caption: Proposed Antifungal Mechanism of this compound.
Conclusion
This compound demonstrates notable in vitro antifungal activity against a range of plant pathogenic fungi. While its efficacy, based on available data, may not consistently surpass that of highly potent, targeted commercial fungicides, it represents a promising natural compound for further investigation. Its broader biological activities, including phytotoxic and nematicidal effects, suggest a potential role in integrated pest management strategies.[1][4] Further research is warranted to elucidate its precise mechanism of action, evaluate its performance in vivo, and assess its toxicological profile to fully understand its potential as a lead compound for the development of new antifungal agents.
References
- 1. youtube.com [youtube.com]
- 2. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mjpath.org.my [mjpath.org.my]
- 8. chemijournal.com [chemijournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In vitro susceptibility test of Cladosporium cladosporioides isolates from Argentinian tomato crops against commercial fungicides [ri.conicet.gov.ar]
- 11. phytojournal.com [phytojournal.com]
- 12. Baseline sensitivity and fungicidal action of propiconazole against Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baseline Sensitivities for New Postharvest Fungicides Against Penicillium spp. on Citrus and Multiple Resistance Evaluations in P. digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 19. mdpi.com [mdpi.com]
- 20. Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Phytotoxicity of (4Z)-Lachnophyllum Lactone: A Comparative Guide to Dose-Response Assays
For researchers and professionals in drug development and agricultural science, understanding the phytotoxic potential of natural compounds is crucial for the development of novel herbicides and other agrochemicals. (4Z)-Lachnophyllum lactone, an acetylenic furanone identified from plants such as Conyza bonariensis, has demonstrated significant allelopathic and phytotoxic activity.[1] This guide provides a comparative analysis of its performance against other natural lactones, supported by experimental data from dose-response assays.
Comparative Phytotoxicity Data
The following tables summarize the quantitative data on the phytotoxic effects of this compound and its analogues. The data is presented to facilitate a clear comparison of their potency against various plant species.
Table 1: Phytotoxicity of this compound on Parasitic Plants
| Compound | Target Species | Parameter | Value | Reference |
| This compound | Cuscuta campestris (Dodder) | IC50 (seedling growth) | 24.8 µg/mL | [1] |
| This compound | Cuscuta campestris | Seedling Growth Inhibition (at 0.3 mM) | ~85% | [2][3][4] |
| This compound | Orobanche minor (Broomrape) | Radicle Growth Inhibition (at 0.3 mM) | >70% | [2][3][4] |
| This compound | Phelipanche ramosa (Broomrape) | Radicle Growth Inhibition (at 0.3 mM) | >40% | [2][3][4] |
Table 2: Comparative Phytotoxicity of this compound and (4Z,8Z)-Matricaria Lactone
| Compound | Target Species/Organism | Parameter | Value | Reference |
| This compound (LAC) | Lepidium sativum (Garden Cress) | EC50 (shoot length) | 85.89 mg L⁻¹ | [5][6][7] |
| (4Z,8Z)-Matricaria Lactone (MAT) | Lepidium sativum (Garden Cress) | EC50 (shoot length) | 82.30 mg L⁻¹ | [5][6][7] |
| This compound (LAC) | Aliivibrio fischeri (Aquatic bacterium) | EC50 | 8.078 mg L⁻¹ | [5][7] |
| (4Z,8Z)-Matricaria Lactone (MAT) | Aliivibrio fischeri (Aquatic bacterium) | EC50 | 0.642 mg L⁻¹ | [5][7] |
| This compound (LAC) | Daphnia magna (Water flea) | EC50 (48h immobilization) | 1.728 mg L⁻¹ | [5][6] |
| (4Z,8Z)-Matricaria Lactone (MAT) | Daphnia magna (Water flea) | EC50 (48h immobilization) | 2.239 mg L⁻¹ | [5][6] |
This compound has also shown inhibitory activity against the growth of Lactuca sativa (lettuce) and Agrostis stolonifera (bentgrass). [1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of phytotoxicity studies. Below are standard protocols for seed germination and root elongation assays, commonly used to determine the dose-response of phytotoxic compounds.
Seed Germination and Root Elongation Assay
This method is adapted from standard phytotoxicity testing procedures and is suitable for assessing the effects of compounds like this compound on various plant species.
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) due to its likely low water solubility.
-
Create a series of dilutions from the stock solution with distilled water or a specific growth medium to achieve the desired final concentrations for the dose-response curve. The final solvent concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (typically ≤1%).
2. Seed Sterilization and Plating:
-
Surface sterilize seeds of the target plant species (e.g., Lactuca sativa, Lepidium sativum) to prevent microbial contamination. This can be achieved by rinsing with 70% ethanol (B145695) for 30-60 seconds, followed by a 5-10 minute soak in a 1-2% sodium hypochlorite (B82951) solution, and then rinsing thoroughly with sterile distilled water.
-
Aseptically place a sterile filter paper in each petri dish (9 cm diameter).
-
Pipette a fixed volume (e.g., 5 mL) of each test concentration or the control solution onto the filter paper in the petri dishes.
-
Evenly place a predetermined number of sterilized seeds (e.g., 20-30) on the moistened filter paper in each dish.
3. Incubation:
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a controlled environment, such as a growth chamber, at a constant temperature (e.g., 25 ± 2°C) and with a defined light/dark cycle (e.g., 16h light / 8h dark) or in complete darkness, depending on the requirements of the test species. The incubation period is typically 3 to 7 days.
4. Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each petri dish. A seed is considered germinated when the radicle has emerged and is at least a certain length (e.g., 2 mm).
-
Carefully remove the seedlings and measure the length of the radicle (primary root) of each germinated seed.
-
Calculate the germination percentage and the average root length for each concentration and the control.
-
Express the results as a percentage of the control.
-
Determine the IC50 (inhibitory concentration for 50% effect) or EC50 (effective concentration for 50% effect) values for both germination and root elongation by plotting the percentage inhibition against the logarithm of the test concentrations and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for a typical phytotoxicity dose-response assay.
The phytotoxic activity of this compound and similar compounds containing an α,β-unsaturated carbonyl group is believed to be linked to their ability to act as Michael acceptors. This allows them to react with nucleophilic groups in cellular macromolecules, such as the sulfhydryl groups of cysteine residues in proteins.
Caption: Proposed mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Methods for the Simultaneous Analysis of (4Z)-Lachnophyllum Lactone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate and simultaneous analysis of (4Z)-Lachnophyllum Lactone and its isomers, such as (4E)-Lachnophyllum Lactone and (4Z,8Z)-Matricaria Lactone, is crucial for understanding their biological activity, pharmacokinetics, and for quality control in drug development. This guide provides an objective comparison of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methods, supported by experimental data, to aid in the selection of an optimal analytical strategy.
Introduction to the Analytical Challenge
This compound and its isomers are polyacetylene compounds that exhibit diverse biological activities. Due to their structural similarities, particularly the presence of geometric isomers (E/Z) and isomers with varying degrees of unsaturation, their chromatographic separation can be challenging. A robust analytical method must be able to resolve these closely related compounds and provide sensitive and selective detection. LC-MS is the technique of choice for this purpose, combining the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
Comparison of Chromatographic Approaches
The selection of the stationary phase is a critical factor in achieving the desired separation of lachnophyllum lactone isomers. While standard C18 columns are widely used in reversed-phase chromatography, specialized column chemistries can offer superior selectivity for isomeric compounds.
Method 1: C18 Reversed-Phase Chromatography
C18 columns are a common starting point for the separation of moderately polar compounds. The primary retention mechanism is hydrophobic interaction between the analytes and the C18 alkyl chains.
Experimental Protocol:
A representative UHPLC-MS method using a C18 stationary phase for the analysis of this compound is detailed below.
| Parameter | Condition |
| Column | Acquity Premier BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid |
| Gradient | A linear gradient tailored to the specific mixture of isomers. A typical starting point would be a gradient from 5% to 95% B over 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Performance Data:
In a reported study, this compound and (2Z)-Lachnophyllum methyl ester were separated with retention times of 7.048 and 8.160 minutes, respectively, demonstrating the feasibility of C18 for separating related polyacetylenes.[1] However, the resolution of the more closely related (4E) isomer on a C18 column may require careful optimization of the mobile phase gradient and temperature.
Method 2: Pentafluorophenyl (PFP) Reversed-Phase Chromatography
PFP columns offer alternative selectivity to C18 columns due to multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions. These additional interactions can be particularly effective for separating positional and geometric isomers.
Experimental Protocol:
A proposed UHPLC-MS method utilizing a PFP stationary phase is outlined below.
| Parameter | Condition |
| Column | PFP Column (e.g., Kinetex PFP, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid |
| Gradient | A linear gradient similar to the C18 method, but may require adjustment to optimize selectivity. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Ionization Mode | ESI, Positive Mode |
Comparative Performance:
Mass Spectrometry Parameters
For sensitive and selective detection, the mass spectrometer should be operated in tandem MS (MS/MS) mode. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and monitoring specific fragment ions (product ions).
Predicted MS/MS Fragmentation:
Based on the general fragmentation patterns of lactones, the following transitions (precursor ion → product ion) can be proposed for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiments. The exact masses will depend on the elemental composition of the specific isomer. For this compound (C₁₀H₁₀O₂), the protonated molecule [M+H]⁺ has an m/z of 163.07.
| Analyte | Precursor Ion (m/z) | Predicted Product Ions (m/z) | Collision Energy (eV) |
| This compound | 163.07 | 135.08 ([M+H-CO]⁺), 117.07 ([M+H-H₂O-CO]⁺), 91.05 | To be optimized (typically 10-30 eV) |
| (4E)-Lachnophyllum Lactone | 163.07 | 135.08, 117.07, 91.05 | To be optimized (typically 10-30 eV) |
| (4Z,8Z)-Matricaria Lactone | 163.07 | 135.08, 117.07, 91.05 | To be optimized (typically 10-30 eV) |
Note: The fragmentation pattern of isomers is often very similar. Therefore, chromatographic separation is essential for their individual quantification. The collision energy for each transition must be optimized to achieve the highest signal intensity for the product ions.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and application of an LC-MS method for the analysis of lachnophyllum lactone isomers.
Conclusion and Recommendations
For the simultaneous analysis of this compound and its isomers, a systematic approach to method development is recommended.
-
Initial Screening: Begin by screening both a high-quality C18 column and a PFP column to assess the selectivity for the target isomers.
-
Mobile Phase Optimization: Evaluate both acetonitrile and methanol as the organic modifier in the mobile phase, as this can significantly impact selectivity. Fine-tune the gradient slope and temperature to maximize resolution.
-
MS/MS Optimization: For each isomer, perform infusion experiments to determine the optimal precursor ion and to identify the most intense and specific product ions for MRM analysis. Optimize collision energies for each transition.
-
Method Validation: Once an optimal method is established, it should be validated for linearity, accuracy, precision, sensitivity (LOD and LOQ), and matrix effects according to relevant guidelines.
By systematically evaluating these parameters, researchers can develop a robust and reliable LC-MS method for the simultaneous analysis of this compound and its isomers, enabling accurate quantification and a deeper understanding of their roles in various scientific and pharmaceutical applications.
References
Ecotoxicological assessment of (4Z)-Lachnophyllum Lactone on non-target organisms
This guide provides a detailed ecotoxicological assessment of (4Z)-Lachnophyllum Lactone (LAC), a natural acetylenic furanone with significant potential as a bioherbicide. For a comprehensive evaluation, its performance is compared with (4Z,8Z)-Matricaria Lactone (MAT), a structurally similar compound often studied as an alternative. The following sections present quantitative data, experimental methodologies, and visual workflows to offer an objective comparison for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Ecotoxicological Data
The ecotoxicological impact of LAC and MAT was evaluated against a range of non-target aquatic and terrestrial organisms. The results, including EC10 and EC50 (Effective Concentration for 10% and 50% of the population, respectively) values, are summarized below.
Table 1: Comparative Toxicity to Non-Target Aquatic Organisms
| Organism | Parameter | This compound (LAC) (mg L⁻¹) | (4Z,8Z)-Matricaria Lactone (MAT) (mg L⁻¹) | Reference |
| Aliivibrio fischeri (Bacteria) | EC10 (30 min light inhibition) | 0.524 | 0.063 | [1][2] |
| EC50 (30 min light inhibition) | 8.078 | 0.642 | [1][2] | |
| Raphidocelis subcapitata (Algae) | EC10 (Growth inhibition) | 0.304 | 3.417 | [1][2] |
| EC50 (Growth inhibition) | 9.880 | 4.520 | [1][2] | |
| Daphnia magna (Crustacean) | EC10 (48h immobilization) | 1.499 | 1.215 | [1] |
| EC50 (48h immobilization) | 1.728 | 2.239 | [1][2] | |
| *MAT exhibited hormetic effects, promoting slight growth at lower concentrations.[1][2] |
Table 2: Comparative Toxicity to Non-Target Terrestrial Organisms
| Organism | Parameter | This compound (LAC) | (4Z,8Z)-Matricaria Lactone (MAT) | Reference |
| Caenorhabditis elegans (Nematode) | Mortality | No mortality observed | No mortality observed | [1][3] |
| Lepidum sativum (Plant) | Germination | No significant effect | No significant effect | [1][3] |
| EC50 (Shoot length inhibition) | 85.89 mg L⁻¹ | 82.30 mg L⁻¹ | [1][3] |
Table 3: Degradation and Stability Profile
| Compound | Degradation after 24 hours | Degradation after 16 days | Stability | Reference |
| This compound (LAC) | 8.5% | 67% | More Stable | [1][3] |
| (4Z,8Z)-Matricaria Lactone (MAT) | 90% | >98% | Rapid Degradation | [1][3] |
Experimental Protocols
The following are detailed methodologies for the key ecotoxicological experiments cited in this guide.
1. Bacterial Toxicity Test: Aliivibrio fischeri Light Inhibition Assay This test assesses the acute toxicity of substances by measuring the inhibition of light emission by the marine bacterium Aliivibrio fischeri.
-
Organism: Freeze-dried Aliivibrio fischeri reagent.
-
Procedure:
-
The bacterial reagent is rehydrated using a reconstitution solution.
-
Test samples of LAC and MAT are prepared in a series of concentrations.
-
The initial luminescence of the bacterial suspension is measured using a luminometer.
-
The test samples are added to the bacterial suspension.
-
After a 30-minute incubation period in the dark at 15°C, the final luminescence is measured.
-
The percentage of light inhibition is calculated by comparing the luminescence of the exposed samples to that of a control (without the test substance).
-
EC10 and EC50 values are determined from the resulting concentration-response curve.[1]
-
2. Algal Growth Inhibition Test: Raphidocelis subcapitata This protocol evaluates the effects of the test substances on the growth of the freshwater green alga Raphidocelis subcapitata.
-
Organism: An exponentially growing culture of Raphidocelis subcapitata.
-
Procedure:
-
A nutrient-rich growth medium is prepared and inoculated with a known concentration of algal cells.
-
LAC and MAT are added to the algal cultures at various concentrations.
-
Cultures are incubated for 72 hours under continuous fluorescent illumination and controlled temperature (21-24°C).
-
Algal growth is measured at 24, 48, and 72 hours by determining cell density using a spectrophotometer or an electronic particle counter.
-
The growth rate and yield are calculated for each concentration and compared to the control.
-
The concentration-response relationship is used to calculate EC10 and EC50 values.[1]
-
3. Crustacean Immobilization Test: Daphnia magna This acute toxicity test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia magna.
-
Organism: Neonates of Daphnia magna (less than 24 hours old).
-
Procedure:
-
Groups of daphnids are exposed to a range of concentrations of LAC and MAT in a suitable medium.
-
The exposure is carried out in glass vessels under controlled light and temperature conditions for a period of 48 hours.
-
Observations are made at 24 and 48 hours to count the number of immobilized daphnids (those unable to swim after gentle agitation).
-
The results are used to calculate the EC50 values at both 24 and 48 hours.[1]
-
4. Nematode Toxicity Test: Caenorhabditis elegans This assay assesses the impact of the compounds on the survival of the soil-dwelling nematode Caenorhabditis elegans.
-
Organism: Synchronized populations of C. elegans.
-
Procedure:
-
Tests are conducted in liquid culture or on agar (B569324) plates containing a food source (e.g., E. coli OP50).
-
Worms are exposed to different concentrations of LAC and MAT.
-
After a defined exposure period (e.g., 24 or 48 hours), the number of dead versus living worms is counted. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
The percentage of mortality is calculated for each concentration to assess toxicity.[1]
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships derived from the ecotoxicological data.
Caption: Experimental workflow for ecotoxicological assessment.
Caption: Comparative risk profile of LAC and MAT.
Comparative Analysis and Conclusion
The experimental data reveals distinct ecotoxicological profiles for this compound (LAC) and its alternative, (4Z,8Z)-Matricaria Lactone (MAT).
-
Stability and Persistence: A key differentiator is stability. MAT undergoes rapid degradation, minimizing the risk of long-term environmental persistence.[1][3] In contrast, LAC is significantly more stable, suggesting it could persist longer in the environment after application.[1][3]
-
Aquatic Toxicity: MAT, despite its rapid breakdown, exhibits higher acute toxicity to the bacterium A. fischeri than LAC.[1][2] Conversely, LAC shows greater delayed toxicity to the crustacean D. magna.[1][2] For the alga R. subcapitata, LAC was inhibitory at lower concentrations, while MAT showed hormetic effects.[1][2] These findings indicate that both compounds could pose risks to aquatic ecosystems, particularly through runoff or leaching, though the nature of the risk differs.[1][3]
-
Terrestrial Toxicity: Both compounds demonstrated limited toxicity to the tested terrestrial organisms.[1][3] Neither lactone caused mortality in the nematode C. elegans, and neither significantly affected the germination of L. sativum seeds, although both inhibited shoot growth at high concentrations.[1][3] This suggests a lower direct risk to non-target soil fauna and plants compared to their impact on aquatic life.
References
(4Z)-Lachnophyllum lactone , a naturally occurring acetylenic furanone, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative analysis of its structure-activity relationships (SAR) based on available experimental data, offering insights for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways.
I. Comparative Biological Activity Data
The biological activities of this compound and its synthetic analogs have been evaluated against a range of targets, including nematodes, parasites, bacteria, and plants. The following tables summarize the quantitative data from these studies, highlighting key structural modifications that influence potency.
Table 1: Nematicidal, Antileishmanial, Antimycobacterial, and Cytotoxic Activities
Data presented as IC₅₀, EC₅₀, and MIC in µM. Lower values indicate higher potency.
| Compound | Structure | Nematicidal Activity (IC₅₀, µM) | Antileishmanial Activity (EC₅₀, µM) | Antimycobacterial Activity (MIC, µM) | Cytotoxicity (CC₅₀, µM) |
| This compound | R = -(CH₂)₂CH₃ | 116.5 | 2.8 | >125 | 22.4 |
| Analog 1 | R = -CH₃ | 437.5 | 11.8 | >125 | 49.3 |
| Analog 2 | R = -(CH₂)₄CH₃ | 231.8 | 3.9 | 60.2 | 26.1 |
| Analog 3 | R = -(CH₂)₅CH₃ | 201.3 | 4.5 | 30.1 | 24.7 |
| Analog 4 | R = -(CH₂)₇CH₃ | 291.7 | 10.3 | 15.2 | 22.8 |
| Analog 5 | R = -(CH₂)₉CH₃ | >450 | 25.1 | 15.6 | 21.5 |
Data sourced from Ballereau et al., 2024.
Structure-Activity Relationship Insights (Nematicidal, Antileishmanial, Antimycobacterial, and Cytotoxic Activities):
-
This compound is the most potent nematicidal and antileishmanial compound among the tested analogs.
-
Alkyl Chain Length:
-
For antileishmanial activity , a shorter alkyl chain (propyl in the parent compound) is optimal.
-
Conversely, antimycobacterial activity increases with a longer alkyl chain, with the C8 (Analog 4) and C10 (Analog 5) analogs showing the highest potency.[1]
-
-
The α,β-unsaturated lactone moiety is crucial for the biological activities of these compounds.
Table 2: Phytotoxic and Antifungal Activities
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound | Cuscuta campestris (parasitic plant) | IC₅₀ | 24.8 µg/mL | [2][3] |
| This compound | Lemna paucicostata (aquatic plant) | IC₅₀ | 104 µM | [4][5] |
| (4Z,8Z)-Matricaria lactone | Lemna paucicostata (aquatic plant) | IC₅₀ | 220 µM | [6] |
| This compound | Verticillium dahliae (fungus) | MIC | - (Active at 1 mM) | [7][8] |
| (4E)-Lachnophyllum lactone | Verticillium dahliae (fungus) | MIC | - (Active at 1 mM) | [7][8] |
| (4Z,8Z)-Matricaria lactone | Verticillium dahliae (fungus) | MIC | - (Active at 1 mM) | [7][8] |
Structure-Activity Relationship Insights (Phytotoxic and Antifungal Activities):
-
This compound exhibits significant phytotoxic activity against the parasitic plant Cuscuta campestris.[2][3]
-
The Z-configuration of the double bond in the lactone ring appears to be important for phytotoxicity, as indicated by the higher activity of this compound compared to (4Z,8Z)-Matricaria lactone against Lemna paucicostata.[6]
-
The presence of the acetylenic furanone core is essential for the observed antifungal activity against Verticillium dahliae.[7][8]
II. Potential Anti-inflammatory and Anticancer Activities
Anti-inflammatory Activity:
The α,β-unsaturated carbonyl group is a key pharmacophore in many natural products with anti-inflammatory properties. Its mechanism often involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Potential NF-κB Signaling Inhibition by this compound.
Anticancer Activity:
Acetylenic compounds and furanones are classes of natural products known to possess cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. The α,β-unsaturated lactone moiety can contribute to this activity by forming covalent adducts with cellular macromolecules.
Caption: Potential Anticancer Mechanisms of this compound.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Nematicidal Activity Assay
This assay evaluates the effect of the compounds on the viability of the nematode Caenorhabditis elegans.
-
Organism: Caenorhabditis elegans (wild-type N2 Bristol strain).
-
Procedure:
-
A suspension of L4 stage nematodes is prepared in M9 buffer.
-
The test compounds are dissolved in DMSO and then diluted with M9 buffer to the desired concentrations.
-
In a 96-well microtiter plate, 10 µL of the nematode suspension (approximately 20-30 nematodes) is added to each well containing 90 µL of the test compound solution.
-
The plates are incubated at 20°C for 24 hours.
-
After incubation, the number of dead (immotile and rod-shaped) and living nematodes is counted under a stereomicroscope.
-
The percentage of mortality is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
-
Antileishmanial Activity Assay
This assay assesses the efficacy of the compounds against the promastigote form of Leishmania infantum.
-
Organism: Leishmania infantum promastigotes.
-
Procedure:
-
Promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.
-
The parasites are harvested in the logarithmic growth phase and seeded into 96-well plates at a density of 1 x 10⁶ parasites/mL.
-
The test compounds, dissolved in DMSO, are serially diluted and added to the wells.
-
The plates are incubated at 26°C for 72 hours.
-
Parasite viability is determined by adding resazurin (B115843) solution and incubating for a further 4 hours. The fluorescence is measured using a microplate reader.
-
The EC₅₀ value, representing the concentration that inhibits parasite growth by 50%, is calculated from the dose-response curve.
-
Antimycobacterial Activity Assay
This assay determines the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis.
-
Organism: Mycobacterium tuberculosis H37Rv strain.
-
Procedure:
-
The assay is performed in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC.
-
The test compounds are serially diluted in the broth.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for 7 days.
-
Bacterial growth is assessed by adding a resazurin-based indicator and incubating for an additional 24 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against a mammalian cell line to determine their selectivity.
-
Cell Line: Human embryonic kidney cells (HEK293T).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds.
-
After 72 hours of incubation at 37°C in a 5% CO₂ atmosphere, cell viability is assessed using a resazurin-based assay.
-
The fluorescence is measured, and the CC₅₀ value (the concentration that reduces cell viability by 50%) is calculated.
-
Phytotoxic Activity Assay against Cuscuta campestris
This assay measures the inhibitory effect of the compounds on the seedling growth of the parasitic plant Cuscuta campestris.
-
Organism: Cuscuta campestris seeds.
-
Procedure:
-
Seeds are surface-sterilized and germinated on wet filter paper in Petri dishes.
-
The test compounds are dissolved in an appropriate solvent and applied to the filter paper at various concentrations.
-
The Petri dishes are incubated in the dark at 25°C.
-
After a defined period (e.g., 72 hours), the radicle length of the seedlings is measured.
-
The percentage of growth inhibition is calculated relative to a solvent-treated control, and the IC₅₀ value is determined.
-
Antifungal Activity Assay
This assay determines the minimum inhibitory concentration (MIC) of the compounds against the fungus Verticillium dahliae.
-
Organism: Verticillium dahliae.
-
Procedure:
-
A spore suspension of the fungus is prepared.
-
The assay is conducted in 96-well microtiter plates containing potato dextrose broth.
-
The test compounds are serially diluted in the broth.
-
The fungal spore suspension is added to each well.
-
The plates are incubated at 25°C for 48-72 hours.
-
Fungal growth is visually assessed or measured by optical density. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
IV. Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound and its analogs.
Caption: Workflow for SAR Studies of this compound Analogs.
This guide provides a comprehensive overview of the current understanding of the structure-activity relationships of this compound and its analogs. Further research is warranted to explore its potential as an anti-inflammatory and anticancer agent and to fully elucidate the underlying molecular mechanisms of its diverse biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | Plants | 81122-95-4 | Invivochem [invivochem.com]
- 6. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01224K [pubs.rsc.org]
- 8. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of bioassay results for (4Z)-Lachnophyllum Lactone across different laboratories
(4Z)-Lachnophyllum Lactone , a naturally occurring acetylenic furanone, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comprehensive cross-validation of its bioassay results from various research laboratories, offering a comparative analysis of its efficacy across different biological targets. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound's potential applications.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from multiple studies, showcasing the bioactivity of this compound against a range of organisms.
Table 1: Phytotoxic Activity of this compound
| Target Organism | Bioassay Type | Concentration/Dosage | Observed Effect | IC50 / EC50 | Research Group/Reference |
| Cuscuta campestris | Seedling Growth Inhibition | 10-100 µg/mL | Inhibition of seedling growth | 24.8 µg/mL | Masi et al. (2022)[1][2][3] |
| Cuscuta campestris | Seedling Growth Inhibition | 0.3 mM | ~85% inhibition | - | Masi et al. (2024) |
| Orobanche minor | Radicle Growth Inhibition | 0.3 mM | >70% inhibition | - | Masi et al. (2024) |
| Phelipanche ramosa | Radicle Growth Inhibition | 0.3 mM | >40% inhibition | - | Masi et al. (2024) |
| Conyza bonariensis | Seed Germination Inhibition | 0.1 mM | High percentage of inhibition | - | Masi et al. (2024) |
| Lemna paucicostata | Growth Inhibition | - | Growth inhibitory effect | 104 µM | InvivoChem[4] |
| Lepidum sativum | Shoot Length | - | Effects on shoot length | 85.89 mg L⁻¹ | de la Cruz et al. (2023)[5] |
Table 2: Antifungal and Other Bioactivities of this compound
| Target Organism | Bioassay Type | Concentration/Dosage | Observed Effect | MIC / Other Metric | Research Group/Reference |
| Verticillium dahliae | Mycelial Growth Inhibition | 1 mM | Reduction of mycelial growth | - | Masi et al. (2024) |
| Post-harvest fungi (Aspergillus niger, Cladosporium sp., Penicillium digitatum) | Antifungal Activity | - | Susceptible to treatment | MIC: 32-64 µg mL⁻¹ | Masi et al. (2022)[1] |
| Leishmania infantum (axenic amastigotes) | Antileishmanial Potency | - | Strong antileishmanial potency | - | Adande et al. (2024)[1] |
Table 3: Ecotoxicological Data for this compound (LAC)
| Test Organism | Endpoint | EC10 | EC50 | Research Group/Reference |
| Aliivibrio fischeri | Acute Toxicity | 0.524 mg L⁻¹ | 8.078 mg L⁻¹ | de la Cruz et al. (2023)[5] |
| Raphidocelis subcapitata | Growth Inhibition | 0.304 mg L⁻¹ | 9.880 mg L⁻¹ | de la Cruz et al. (2023)[5] |
| Daphnia magna | Immobilization (Delayed Toxicity) | - | 1.728 mg L⁻¹ | de la Cruz et al. (2023)[5] |
| Caenorhabditis elegans | Mortality | - | No mortality observed | de la Cruz et al. (2023)[5] |
Experimental Protocols
This section provides a detailed methodology for a key bioassay cited in this guide.
Phytotoxic Activity against Cuscuta campestris Seedling Growth
-
Objective: To determine the inhibitory effect of this compound on the seedling growth of Cuscuta campestris.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterilized distilled water
-
Filter paper discs
-
Petri dishes
-
Scarified Cuscuta campestris seeds
-
-
Procedure:
-
Test solutions of this compound were prepared by dissolving the compound in DMSO and then diluting with sterilized distilled water to achieve the desired concentrations (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). The final concentration of DMSO was kept constant at 2% across all treatments, including the control.
-
Triplicate aliquots of 1 mL of each test solution were applied to filter paper discs placed in Petri dishes.
-
A control group was prepared using a 2% DMSO solution in sterile distilled water.
-
Scarified Cuscuta campestris seeds were placed on the treated filter paper discs.
-
The Petri dishes were incubated, and after six days, the length of the Cuscuta seedlings was measured.
-
The percentage of inhibition was calculated relative to the seedling length of the control group. A dose-response curve was generated to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for the isolation and identification of this compound.
Caption: Summary of this compound's bioactivities and potential mechanism.
References
Unveiling Nature's Arsenal: A Comparative Guide to the Mode of Action of (4Z)-Lachnophyllum Lactone and Other Natural Herbicides
For Immediate Release
In the quest for sustainable agricultural practices, the study of natural herbicides offers a promising frontier. This guide provides a detailed comparison of the mode of action of (4Z)-Lachnophyllum Lactone, a polyacetylene compound with notable allelopathic properties, against other well-characterized natural and nature-derived herbicides. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel herbicidal compounds.
Executive Summary
This compound, an acetylenic furanone, exhibits its herbicidal effects primarily through allelopathy, inhibiting the germination and growth of competing plants. While its precise molecular target remains under investigation, the presence of an α,β-unsaturated carbonyl group suggests a potential mechanism involving Michael addition reactions with cellular nucleophiles. This mode of action is contrasted with other natural herbicides such as sorgoleone (B1235758), which primarily disrupts photosynthesis; juglone (B1673114), a potent generator of oxidative stress; and cinmethylin (B129038), a nature-derived herbicide that inhibits fatty acid metabolism. This guide presents a comparative analysis of these mechanisms, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Herbicidal Activity
The following table summarizes the quantitative data on the herbicidal activity of this compound and other selected natural herbicides.
| Herbicide | Target Species | Measured Effect | Quantitative Data | Reference |
| This compound | Cuscuta campestris (Dodder) | Inhibition of seedling growth | IC50: 24.8 µg/mL | [1] |
| Lemna paucicostata (Duckweed) | Growth inhibition | IC50: 104 µM | [2] | |
| Orobanche minor / Phelipanche ramosa | Radicle growth inhibition | >70% / >40% inhibition at 0.3 mM | [3] | |
| Sorgoleone | Broadleaf Weeds | Germination and growth suppression | 100% suppression at 0.2 g a.i. L-1 | [4] |
| Rumex japonicus / Plantago asiatica | Growth suppression (post-emergence) | 100% suppression at 0.4 kg a.i. ha-1 | [4] | |
| Juglone | Papaver rhoeas (Field Poppy) | Growth inhibition | Complete inhibition at 1.15–5.74 mM | [5][6] |
| Various Weeds | Germination suppression | Concentration-dependent | [5] | |
| Cinmethylin | Grass Weeds | Pre-emergence control | Effective at 200-400 g a.i. ha-1 | [7] |
Comparative Mode of Action
The herbicidal activity of these natural compounds stems from distinct biochemical interactions.
This compound: This polyacetylene is a potent allelopathic agent.[8] Its proposed mechanism centers on the reactivity of its α,β-unsaturated carbonyl group, which can potentially undergo a Michael addition reaction.[1] This could lead to the covalent modification and inactivation of essential cellular proteins and enzymes, disrupting various physiological processes in the target plant.
Sorgoleone: A major component of sorghum root exudates, sorgoleone is a powerful inhibitor of photosynthesis.[9][10] It specifically targets Photosystem II (PSII), binding to the D1 protein and blocking electron transport, a mechanism similar to that of synthetic triazine herbicides.[10] Additionally, it inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis, and H+-ATPase in plant roots, affecting water and nutrient uptake.[10]
Juglone: Secreted by black walnut trees, juglone's phytotoxicity is multifaceted. It induces the production of reactive oxygen species (ROS), leading to significant oxidative stress and cellular damage.[5] It also depletes the cellular antioxidant glutathione (B108866) and directly impairs the function of plasma membrane H+-ATPase, a key enzyme for nutrient uptake and cell expansion.[5] Furthermore, juglone can inhibit various enzymes essential for metabolic processes, including photosynthesis and respiration.[11]
Cinmethylin: While inspired by a natural compound (1,4-cineole), cinmethylin is a synthetic herbicide with a distinct mode of action. It inhibits the enzyme fatty acid thioesterase (FAT), which is critical for the release of fatty acids from the plastid.[7][12] This disruption of fatty acid metabolism prevents the formation of cell membranes, thereby halting the growth and development of susceptible grass weeds.[12][13] It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group 30 herbicide.[7][14]
Mandatory Visualization
Signaling Pathways and Logical Relationships
Caption: Comparative signaling pathways of natural and nature-derived herbicides.
Experimental Workflow: Allelopathy Bioassay
Caption: Generalized workflow for an allelopathy bioassay.
Experimental Protocols
Allelopathy Bioassay for this compound
This protocol is adapted from studies on the allelopathic effects of plant extracts.[1][15]
Objective: To determine the inhibitory effect of this compound on the seed germination and seedling growth of a target weed species.
Materials:
-
This compound (isolated or synthesized)
-
Seeds of the indicator species (e.g., Cuscuta campestris)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
Growth chamber with controlled temperature and light conditions
-
Micropipettes
-
Forceps
Procedure:
-
Preparation of Test Solutions: A stock solution of this compound is prepared in DMSO. Serial dilutions are made with sterile distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). The final concentration of DMSO in all treatments, including the control, should be kept constant and at a non-phytotoxic level (e.g., ≤ 1%).
-
Preparation of Bioassay Chambers: Two layers of sterile filter paper are placed in each sterile Petri dish.
-
Application of Test Solutions: An aliquot (e.g., 5 mL) of each test solution is added to a Petri dish, ensuring the filter paper is saturated. A control group is prepared using the same concentration of DMSO in sterile distilled water.
-
Seed Placement: A predetermined number of seeds of the indicator species (e.g., 20) are evenly placed on the saturated filter paper in each Petri dish using sterile forceps.
-
Incubation: The Petri dishes are sealed with parafilm to prevent evaporation and placed in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
Data Collection: After a specific incubation period (e.g., 7 days), the number of germinated seeds is counted. The radicle and hypocotyl lengths of the germinated seedlings are measured.
-
Data Analysis: The germination percentage and the average radicle and hypocotyl lengths are calculated for each treatment and the control. The percentage of inhibition is calculated relative to the control. The IC50 value (the concentration that causes 50% inhibition of growth) is determined using probit analysis or by plotting the inhibition percentage against the logarithm of the concentration.
Photosystem II Inhibition Assay for Sorgoleone
Objective: To assess the inhibitory effect of sorgoleone on the photosynthetic electron transport in isolated chloroplasts.
Materials:
-
Sorgoleone
-
Fresh leaves of a susceptible plant (e.g., spinach)
-
Isolation buffer (e.g., containing sucrose, buffer, and salts)
-
Reaction buffer
-
DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Chloroplasts are isolated from fresh leaves by homogenization in a chilled isolation buffer and subsequent centrifugation steps to obtain a purified chloroplast pellet.
-
Chlorophyll (B73375) Quantification: The chlorophyll concentration of the chloroplast suspension is determined spectrophotometrically.
-
Photosynthetic Activity Assay: The reaction mixture, containing the reaction buffer, DCPIP, and the chloroplast suspension, is prepared in a cuvette. The reaction is initiated by adding sorgoleone at various concentrations. The reduction of DCPIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time under illumination.
-
Data Analysis: The rate of DCPIP reduction is calculated for each concentration of sorgoleone and compared to a control without the inhibitor. The I50 value (the concentration causing 50% inhibition of the electron transport rate) is then calculated.
H+-ATPase Activity Assay for Juglone
Objective: To measure the effect of juglone on the activity of plasma membrane H+-ATPase.
Materials:
-
Juglone
-
Plant tissue rich in plasma membranes (e.g., roots or coleoptiles)
-
Membrane isolation buffer
-
Assay buffer containing ATP
-
Reagents for phosphate (B84403) determination (e.g., molybdate-based reagent)
-
Spectrophotometer
Procedure:
-
Plasma Membrane Isolation: Microsomal fractions enriched in plasma membranes are isolated from the plant tissue by differential and density gradient centrifugation.
-
H+-ATPase Activity Assay: The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis. The reaction is carried out by incubating the isolated plasma membranes with the assay buffer containing ATP and different concentrations of juglone.
-
Phosphate Quantification: The reaction is stopped, and the amount of Pi released is determined colorimetrically using a spectrophotometer.
-
Data Analysis: The specific activity of H+-ATPase (µmol Pi/mg protein/min) is calculated for each juglone concentration and compared to the control. The concentration of juglone that causes 50% inhibition of the enzyme activity (I50) is determined.
Fatty Acid Thioesterase (FAT) Inhibition Assay for Cinmethylin
Objective: To determine the inhibitory effect of cinmethylin on FAT activity.
Materials:
-
Cinmethylin
-
Source of FAT enzyme (e.g., recombinant enzyme or plant extract)
-
Acyl-ACP substrate (e.g., [1-14C]oleoyl-ACP)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Enzyme Preparation: The FAT enzyme is purified or a crude extract is prepared from a suitable plant source.
-
FAT Activity Assay: The enzyme activity is measured by monitoring the release of radiolabeled fatty acids from the acyl-ACP substrate. The reaction is performed by incubating the enzyme with the radiolabeled substrate in the presence of varying concentrations of cinmethylin.
-
Product Separation and Quantification: The reaction is terminated, and the released radiolabeled fatty acids are separated from the unreacted substrate (e.g., by extraction or chromatography). The amount of radioactivity in the fatty acid fraction is quantified using a scintillation counter.
-
Data Analysis: The enzyme activity is calculated for each cinmethylin concentration and compared to a control. The I50 value, representing the concentration of cinmethylin required to inhibit 50% of the FAT activity, is then determined.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbicidal activity of formulated sorgoleone, a natural product of sorghum root exudate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sorgoleone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hoormansoilhealth.com [hoormansoilhealth.com]
- 11. Juglone - Wikipedia [en.wikipedia.org]
- 12. Cynmethylin - Wikipedia [en.wikipedia.org]
- 13. Luximo® [agricentre.basf.co.uk]
- 14. BASF’s cinmethylin receives first new mode of action classification by Herbicide Resistance Action Committee since 1985 - AGRO [agrodiv.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Statistical analysis and validation of the biological activity of (4Z)-Lachnophyllum Lactone
(4Z)-Lachnophyllum Lactone, a naturally occurring acetylenic furanone, has demonstrated a diverse range of biological activities, positioning it as a compound of significant interest for researchers in drug development and agrochemical innovation. This guide provides a comprehensive statistical analysis and validation of its biological activities, comparing its performance against relevant alternatives and detailing the experimental frameworks used for its evaluation.
Comparative Biological Activity
This compound has been primarily investigated for its phytotoxic, antifungal, nematicidal, antileishmanial, and antimycobacterial properties. The following tables summarize its efficacy, often in comparison with its analogs, providing a clear quantitative overview of its potential.
Phytotoxic Activity
This compound has shown significant inhibitory effects on the growth of various plant species, particularly parasitic weeds.
| Target Species | Parameter | This compound | Alternative Compound(s) | Reference |
| Cuscuta campestris (Dodder) | IC50 (seedling growth) | 24.8 µg/mL | - | [1] |
| Cuscuta campestris | Inhibition at 0.3 mM | ~85% | - | [2][3][4] |
| Orobanche minor (Broomrape) | Radicle growth inhibition at 0.3 mM | >70% | - | [2][3][4] |
| Phelipanche ramosa (Broomrape) | Radicle growth inhibition at 0.3 mM | >40% | - | [2][3][4] |
| Lactuca sativa (Lettuce) | Phytotoxic activity | Reported | - | [1] |
| Agrostis stolonifera | Phytotoxic activity | Reported | - | [1] |
| Lemna paucicostata | Phytotoxic activity | Reported | - | [1] |
| Lepidum sativum (Garden cress) | EC50 (shoot length) | 85.89 mg L⁻¹ | (4Z,8Z)-Matricaria Lactone: 82.30 mg L⁻¹ | [5][6][7] |
Antifungal Activity
The compound has demonstrated notable activity against several fungal pathogens, including those affecting crops post-harvest.
| Fungal Species | Parameter | This compound | Alternative Compound(s) | Reference |
| Colletotrichum acutatum | Fungitoxic activity | Reported | - | [1] |
| Colletotrichum gloeosporioides | Fungitoxic activity | Reported | - | [1] |
| Colletotrichum fragariae | Fungitoxic activity | Reported | - | [1] |
| Penicillium digitatum | Fungitoxic activity | Reported (MIC: 32-64 µg mL⁻¹) | - | [1][5] |
| Pyricularia oryzae | Fungitoxic activity | Reported | - | [1] |
| Verticillium dahliae | Mycelial growth reduction at 1 mM | Reported | (4E)-lachnophyllum lactone & (4Z,8Z)-matricaria lactone also active | [2][3][4] |
| Aspergillus niger | MIC | 32-64 µg mL⁻¹ | - | [5] |
| Cladosporium sp. | MIC | 32-64 µg mL⁻¹ | - | [5] |
Nematicidal, Antileishmanial, and Antimycobacterial Activities
This compound and its analogs have been evaluated against various other pathogens, showing a broad spectrum of activity.
| Activity | Target Organism | This compound | Alternative Compound(s) | Reference |
| Nematicidal | Nematodes | Potent activity reported | (2Z)-Lachnophyllum methyl ester and other lactone analogs also active | [5][8][9] |
| Antileishmanial | Leishmania infantum | Strong potency reported | (2Z)-Lachnophyllum methyl ester and other lactone analogs also potent | [5][8][9] |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | Moderate activity | Lactone analog with a C10 lipophilic appendage showed highest potency | [5][8][9] |
Ecotoxicological Profile
A comparative ecotoxicological assessment of this compound (LAC) and (4Z,8Z)-Matricaria Lactone (MAT) has been conducted on various model organisms.
| Organism | Parameter | This compound (LAC) | (4Z,8Z)-Matricaria Lactone (MAT) | Reference |
| Aliivibrio fischeri | EC10 | 0.524 mg L⁻¹ | 0.063 mg L⁻¹ | [5][6] |
| EC50 | 8.078 mg L⁻¹ | 0.642 mg L⁻¹ | [5][6] | |
| Raphidocelis subcapitata | EC10 | 0.304 mg L⁻¹ (inhibition) | 3.417 mg L⁻¹ (hormetic effect) | [5][6] |
| EC50 | 9.880 mg L⁻¹ | 4.520 mg L⁻¹ | [5][6] | |
| Daphnia magna (48h) | EC50 (immobilization) | 1.728 mg L⁻¹ | 2.239 mg L⁻¹ | [5][6][10] |
| Caenorhabditis elegans | Mortality | No mortality observed | No mortality observed | [5][6] |
Experimental Protocols
Isolation and Identification of this compound
This compound was isolated from Conyza bonariensis extracts through activity-guided fractionation.[1] Lyophilized tissues of C. bonariensis (27 g) were extracted with a methanol-distilled water mixture (1:1, v/v) containing 1% NaCl at room temperature for 24 hours.[1] The resulting supernatant was then extracted with dichloromethane.[1] The active fraction was purified using chromatographic techniques, and the structure of the pure compound was confirmed by 1H NMR and ESI-MS and compared with literature data.[1]
Phytotoxicity Bioassay against Cuscuta campestris
The phytotoxic activity was evaluated through in vitro germination and seedling growth assays.[1]
-
Preparation of Test Solutions: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with sterilized distilled water to achieve the desired concentrations (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). The final DMSO concentration was kept constant at 2% in all treatments, including the control.[11]
-
Seed Treatment: Scarified seeds of Cuscuta campestris were placed on filter paper discs.
-
Application: 1 mL aliquots of the test solutions were applied to the filter paper discs with the seeds. A control group was treated with a 2% DMSO solution in sterile distilled water.[11]
-
Incubation: The seeds were incubated for six days.
-
Data Collection: After the incubation period, the length of the Cuscuta seedlings was measured.[11]
-
Statistical Analysis: All bioassays were conducted in a completely randomized design. The seedling length of each treatment was calculated relative to the control. The percentage data were subjected to an angular transformation (arcsine [√(%/100)]) to ensure normal frequency distribution and then analyzed using ANOVA. The significance of the mean differences between treatments was determined using Tukey's test (p = 0.05).[1]
Visualizing the Workflow and Potential Mechanism
To better understand the experimental process and the potential mode of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Caption: Proposed mechanism of action for this compound via Michael addition.
The biological activities of this compound are thought to be associated with the presence of an α,β-unsaturated carbonyl group in its structure.[1] This structural feature makes the compound susceptible to a nucleophilic Michael addition reaction, a mechanism frequently reported for bioactive natural products.[1] Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of (4Z)-Lachnophyllum Lactone
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of (4Z)-Lachnophyllum Lactone, a natural acetylenic furanone with noted bioherbicidal potential. Adherence to these procedures is critical due to the compound's potential ecotoxicity.
Ecotoxicological Data Summary
This compound (LAC) has been shown to pose a risk to aquatic ecosystems.[1][2][3] Its environmental persistence is a key consideration in disposal protocols; one study found that it is relatively stable, degrading by only 8.5% in 24 hours and 67% over 16 days.[1][2][4] The following table summarizes key ecotoxicity data for this compound.
| Organism | Metric | Concentration (mg/L) | Exposure Time | Reference |
| Daphnia magna (Crustacean) | EC50 | 1.728 | 48 hours | [1][2][4] |
| Raphidocelis subcapitata (Algae) | EC10 | 0.304 | Not Specified | [2] |
| Raphidocelis subcapitata (Algae) | EC50 | 9.880 | Not Specified | [2] |
| Aliivibrio fischeri (Bacteria) | EC10 | 0.524 | Not Specified | [2] |
| Aliivibrio fischeri (Bacteria) | EC50 | 8.078 | Not Specified | [1][2] |
| Lepidum sativum (Cress) | EC50 | 85.89 | Not Specified | [1][2] |
| Cuscuta campestris (Dodder) | IC50 | 24.8 µg/mL | Not Specified | [5][6] |
EC10/EC50: The concentration that causes an effect in 10% or 50% of the test population. IC50: The concentration that causes 50% inhibition of a biological process (in this case, seedling growth).
Procedural Guidance for Disposal
As no specific disposal protocol for this compound is documented, a conservative approach based on general best practices for hazardous chemical waste is required. The primary principle is to prevent its release into the environment, particularly into waterways, due to its aquatic toxicity.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or disposable spatulas, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated by rinsing with an appropriate solvent (e.g., acetone (B3395972) or ethanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Waste Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the date the waste was first added to the container.
-
Storage of Waste: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from drains and sources of ignition, while awaiting pickup.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[7] Provide them with all necessary information about the waste, including a Safety Data Sheet (SDS) if available, or at a minimum, the known hazard information (i.e., aquatic toxicity). Never dispose of this compound down the drain or in regular trash.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity Assessment of (4Z)-Lachnophyllum and (4Z,8Z)-Matricaria Lactones: Implications for Environmental Safety of Bioherbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
